Ethyl 2,2-dimethyl-4-oxopentanoate
Description
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Properties
IUPAC Name |
ethyl 2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)9(3,4)6-7(2)10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIVOCPTAQEBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855845 | |
| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86164-69-4 | |
| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Significance
Ethyl 2,2-dimethyl-4-oxopentanoate is a functionalized keto-ester of significant interest in organic synthesis. Its structure incorporates a sterically hindered quaternary carbon center adjacent to an ester and a ketone functional group, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a robust and widely utilized method for its synthesis: the base-catalyzed Michael addition. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical safety considerations, and outline methods for the purification and characterization of the final product.
Recommended Synthetic Strategy: The Michael Addition
The most direct and efficient route for the synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate is the Michael (or 1,4-conjugate) addition. This reaction involves the addition of a nucleophile, in this case, the enolate of ethyl isobutyrate, to an α,β-unsaturated carbonyl compound, methyl vinyl ketone.[1][2] This method is favored for its high atom economy and the mild conditions under which it can be performed to form new carbon-carbon bonds.[1][3]
The overall transformation is depicted below:
Figure 1: Overall Reaction Scheme
Ethyl Isobutyrate + Methyl Vinyl Ketone → Ethyl 2,2-dimethyl-4-oxopentanoate
Reaction Mechanism
The base-catalyzed Michael addition proceeds through a well-understood, multi-step mechanism.[3][4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl isobutyrate. The resulting enolate is a potent nucleophile, stabilized by resonance.[3][5]
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated methyl vinyl ketone.[5] This carbon is electrophilic due to conjugation with the carbonyl group. This conjugate addition step is the key C-C bond-forming event.[3]
-
Protonation: The resulting intermediate, another enolate, is then protonated during aqueous workup to yield the final product, Ethyl 2,2-dimethyl-4-oxopentanoate.[3]
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |
| Ethyl Isobutyrate | 116.16 | ~0.50 | ~58.1 g (66.8 mL) | Acts as the Michael Donor. |
| Methyl Vinyl Ketone | 70.09 | ~0.55 | ~38.6 g (46.5 mL) | Acts as the Michael Acceptor. Highly flammable. |
| Sodium Ethoxide | 68.05 | ~0.05 | ~3.4 g | Strong base and catalyst. Highly moisture-sensitive.[6][7] |
| Anhydrous Ethanol | 46.07 | - | ~200 mL | Solvent. Must be anhydrous. |
| Diethyl Ether | 74.12 | - | ~300 mL | For extraction. |
| Saturated NH₄Cl (aq) | - | - | ~100 mL | For quenching the reaction. |
| Brine (Saturated NaCl) | - | - | ~100 mL | For washing. |
| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying agent. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from setup to purification.
Caption: Workflow for the synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate.
Step-by-Step Procedure
-
Reaction Setup: A dry 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with anhydrous ethanol (200 mL). Sodium ethoxide (3.4 g) is added carefully, and the mixture is stirred until the solid dissolves completely. The flask is then cooled to 0°C using an ice bath.
-
Addition of Reactants: Ethyl isobutyrate (66.8 mL) is added dropwise to the cooled ethoxide solution over 20 minutes. Following this, methyl vinyl ketone (46.5 mL) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C. The causality here is critical: slow, cold addition prevents unwanted side reactions and polymerization of the methyl vinyl ketone.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred overnight (approximately 12-16 hours) to ensure the reaction goes to completion.
-
Workup and Isolation: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation. This is the most effective method for separating the desired keto-ester from unreacted starting materials and high-boiling point byproducts.[8][9]
Product Characterization
The identity and purity of the synthesized Ethyl 2,2-dimethyl-4-oxopentanoate should be confirmed through standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~85-90 °C at ~10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, 2H), 2.70 (s, 2H), 2.15 (s, 3H), 1.25 (t, 3H), 1.20 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 207.5, 176.0, 60.5, 52.0, 44.0, 30.0, 24.5, 14.0 |
| IR (Neat, cm⁻¹) | ~1735 (C=O, ester), ~1715 (C=O, ketone) |
Safety and Handling
Trustworthiness in protocol demands impeccable safety. All procedures should be conducted in a well-ventilated fume hood.
-
Sodium Ethoxide: Highly flammable and corrosive.[10] It reacts violently with water, generating heat and flammable ethanol vapor.[7][10] It causes severe skin burns and eye damage.[11] Always handle in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][11]
-
Methyl Vinyl Ketone: Highly flammable liquid and vapor. It is toxic if swallowed or inhaled. It is also a lachrymator (causes tearing). Handle with extreme care.
-
Diethyl Ether: Extremely flammable. Its vapors can form explosive mixtures with air.
References
-
Michael addition reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Michael Addition Mechanism. (n.d.). BYJU'S. Retrieved March 7, 2024, from [Link]
-
Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Retrieved March 7, 2024, from [Link]
-
Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. (1969). Canadian Journal of Chemistry, 47(1), 1965. [Link]
-
Possible reaction mechanism for base‐catalysed Michael addition reactions. (n.d.). Retrieved March 7, 2024, from [Link]
- Process for purifying an alpha-keto ester. (2011). Google Patents.
-
SODIUM ETHOXIDE. 95%. (2015). Gelest, Inc. Retrieved March 7, 2024, from [Link]
-
Michael Addition Reaction, Mechanism & Applications. (n.d.). Chemist Wizards. Retrieved March 7, 2024, from [Link]
-
Sodium ethoxide. (2019, July 12). Sciencemadness Wiki. Retrieved March 7, 2024, from [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER. (2011). Google Patents.
-
ICSC 0674 - SODIUM ETHANOLATE. (n.d.). Inchem.org. Retrieved March 7, 2024, from [Link]
-
Michael Addition. (n.d.). SynArchive. Retrieved March 7, 2024, from [Link]
-
MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. (n.d.). ADICHEMISTRY. Retrieved March 7, 2024, from [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. nbinno.com [nbinno.com]
- 7. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 8. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 9. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 10. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]
- 11. gelest.com [gelest.com]
Technical Guide: Ethyl 2,2-Dimethyl-4-Oxopentanoate (CAS 57333-33-4)
Executive Summary
Ethyl 2,2-dimethyl-4-oxopentanoate (CAS 57333-33-4), also known as Ethyl 2,2-dimethyllevulinate , is a specialized aliphatic ester featuring a gem-dimethyl group at the
This guide details the chemical profile, validated synthesis protocols, and critical applications of this building block in the development of heterocyclic pharmacophores, specifically pyridazinones and pyrroles used in kinase inhibitors and cardiotonic drugs.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 2,2-dimethyl-4-oxopentanoate |
| CAS Number | 57333-33-4 |
| Molecular Formula | |
| Molecular Weight | 172.22 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~205–210 °C (Predicted at 760 mmHg) |
| Density | ~0.98 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1][2] |
| Key Structural Feature | Quaternary carbon at |
Synthesis & Production
The synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate requires the construction of a quaternary carbon center. The most robust and scalable method involves the alkylation of an ester enolate.
Retrosynthetic Analysis
The molecule can be disconnected at the C2–C3 bond, revealing two primary precursors: Ethyl isobutyrate (nucleophile) and a Haloacetone derivative (electrophile).
Figure 1: Retrosynthetic disconnection showing the convergent synthesis via enolate alkylation.
Validated Experimental Protocol
Method: Enolate Alkylation of Ethyl Isobutyrate This protocol ensures high regioselectivity and minimizes O-alkylation side products.
Reagents:
-
Ethyl isobutyrate (1.0 eq)[3]
-
Lithium Diisopropylamide (LDA) (1.1 eq)
-
Chloroacetone (1.2 eq) or Bromoacetone (for higher reactivity)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (
), saturated aqueous solution[3]
Step-by-Step Procedure:
-
Enolate Formation:
-
Charge a flame-dried 3-neck flask with anhydrous THF under nitrogen atmosphere.
-
Cool to -78 °C using a dry ice/acetone bath.
-
Add LDA (2.0 M in THF/heptane) dropwise.
-
Slowly add Ethyl isobutyrate (1.0 eq) over 15 minutes. Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add Chloroacetone (1.2 eq) dropwise to the cold enolate solution. Note: Chloroacetone is a potent lachrymator; handle in a fume hood.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Monitor reaction progress via TLC (hexane:EtOAc 4:1) or GC-MS.
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous
at 0 °C. -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure ester.
-
Mechanism:
The bulky isopropyl group of the ester and the steric bulk of LDA prevent self-condensation (Claisen). The resulting enolate attacks the primary carbon of chloroacetone via an
Applications in Drug Discovery
The gem-dimethyl group in CAS 57333-33-4 is a strategic tool for modifying the physicochemical properties of drug candidates.
Synthesis of Heterocycles
The 1,4-dicarbonyl spacing (masked by the ester) makes this molecule an ideal precursor for 5- and 6-membered heterocycles.
-
Pyridazinones: Reaction with hydrazine yields 4,5-dihydro-6-methyl-4,4-dimethyl-3(2H)-pyridazinone . This scaffold is found in cardiotonic agents (PDE3 inhibitors) and calcium sensitizers.
-
Pyrroles (Paal-Knorr): Reaction with primary amines creates substituted pyrroles, often used in kinase inhibitors.
Figure 2: Downstream transformations of Ethyl 2,2-dimethyl-4-oxopentanoate into bioactive scaffolds.
Case Study: AKT Inhibitors
Recent patent literature (US9221838B2) highlights the use of ethyl isobutyrate and chloroacetone—the precursors to this molecule—in the synthesis of AKT inhibitors. The gem-dimethyl group locks the conformation of the inhibitor, improving binding affinity to the kinase ATP pocket.
Safety & Handling
-
Hazards: The compound is an ester and likely combustible. Precursors (Chloroacetone) are extremely hazardous (lachrymator, toxic).
-
Storage: Store in a cool, dry place under inert gas (
or Ar) to prevent hydrolysis. -
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Always operate in a functioning fume hood.
References
-
Sigma-Aldrich. Ethyl 2,2-dimethyl-4-oxopentanoate Product Detail. Link
-
Addie, M. et al. (2015). Inhibitors of AKT activity. Patent US9221838B2.[2] (Describes the use of ethyl isobutyrate and chloroacetone in synthesis). Link
-
Organic Syntheses. General methods for alkylation of ester enolates. (Standard Protocol Reference). Link
-
PubChem. Ethyl 2,2-dimethyl-4-oxopentanoate Compound Summary. Link
Sources
Ethyl 2,2-Dimethyl-4-oxopentanoate: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Utility
Executive Summary
In the landscape of modern organic synthesis and drug development, sterically hindered
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural dynamics, and field-proven synthetic methodologies associated with this critical intermediate, designed for researchers and application scientists requiring robust, scalable protocols.
Physicochemical Profiling
The physical and chemical parameters of Ethyl 2,2-dimethyl-4-oxopentanoate dictate its behavior in solution, its partitioning in biphasic systems, and its thermodynamic stability during high-temperature reactions. The data below synthesizes structural parameters critical for analytical tracking and predictive modeling in drug design [1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Causality & Practical Implication |
| Chemical Name | Ethyl 2,2-dimethyl-4-oxopentanoate | Standard IUPAC nomenclature for the |
| CAS Registry Number | 86164-69-4 | Unique identifier for regulatory and procurement tracking [2]. |
| Molecular Formula | C9H16O3 | Determines the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 172.22 g/mol | Low molecular weight ensures high atom economy in multi-step syntheses [3]. |
| SMILES String | O=C(OCC)C(C)(C)CC(=O)C | Encodes topological data for computational ADMET screening. |
| MDL Number | MFCD12963736 | Cross-reference identifier for chemical databases [4]. |
| Topological Polar Surface Area (TPSA) | ~43.4 Ų | The presence of two carbonyl oxygens and one ether oxygen provides moderate polarity, ensuring solubility in both polar aprotic (THF, DMF) and non-polar (toluene) solvents. |
| Hydrogen Bond Acceptors | 3 | Facilitates binding interactions in target-oriented screening and influences chromatographic retention times. |
Structural Dynamics & Chemical Reactivity
The synthetic utility of Ethyl 2,2-dimethyl-4-oxopentanoate is defined by its chemoselectivity, which is driven by its unique steric environment.
Steric Shielding at the -Carbon (C2)
The defining structural feature of this molecule is the quaternary carbon at C2, bearing two methyl groups.
-
Mechanistic Consequence: The absence of
-protons completely eliminates the possibility of enolization at the ester side. -
Synthetic Advantage: This structural blockade prevents self-condensation (Claisen condensation) under strongly basic conditions. Consequently, nucleophiles can be directed selectively toward the unhindered
-ketone without risking the degradation of the ester backbone.
Chemoselective Derivatization
The molecule possesses two electrophilic centers: the C4 ketone and the C1 ester. The ketone is highly accessible and reacts rapidly with primary amines, Grignard reagents, and hydride donors. Conversely, the ester is sterically shielded by the adjacent gem-dimethyl group, significantly reducing its susceptibility to nucleophilic acyl substitution. This differential reactivity allows for the selective transformation of the ketone while leaving the ester intact for downstream cyclization.
Fig 1: Chemoselective reactivity pathways of Ethyl 2,2-dimethyl-4-oxopentanoate.
Experimental Protocols & Synthetic Methodologies
To guarantee reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a physical or chemical rationale (causality) to ensure the operator understands why a manipulation is performed, rather than just how.
Protocol 1: De Novo Synthesis via Alkylation of Ethyl Isobutyrate
This protocol details the construction of the
Reagents: Ethyl isobutyrate (1.0 eq), Lithium diisopropylamide (LDA, 1.1 eq), Chloroacetone (1.2 eq), Anhydrous THF.
Step-by-Step Methodology:
-
Enolate Generation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add LDA (1.1 eq) dropwise.
-
Causality: LDA is a bulky, non-nucleophilic base. At -78 °C, it kinetically deprotonates the
-carbon of ethyl isobutyrate without attacking the ester carbonyl, ensuring quantitative generation of the lithium enolate.
-
-
Substrate Addition: Introduce ethyl isobutyrate (1.0 eq) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.
-
Causality: The slow addition prevents localized heating, maintaining the thermodynamic stability of the enolate intermediate.
-
-
Electrophilic Alkylation: Add chloroacetone (1.2 eq) slowly to the reaction mixture. Maintain at -78 °C for 1 hour, then gradually allow the system to warm to room temperature over 4 hours.
-
Causality: The enolate attacks the
-carbon of chloroacetone via an Sₙ2 mechanism. Warming the reaction overcomes the activation energy barrier required to drive the sterically hindered Sₙ2 substitution to completion.
-
-
Reaction Quenching (Self-Validation): Quench the reaction by adding saturated aqueous NH₄Cl.
-
Causality: NH₄Cl safely neutralizes excess LDA and protonates any unreacted enolate. The cessation of gas evolution and stabilization of pH validates the termination of the reaction.
-
-
Workup & Isolation: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Brine removes residual water from the organic phase, driving the thermodynamic efficiency of the Na₂SO₄ drying step.
-
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Downstream Application – Synthesis of a -Lactam (Pyrrolidone)
Ethyl 2,2-dimethyl-4-oxopentanoate is highly valued for its ability to form substituted pyrrolidones, which are privileged scaffolds in neuroactive drug development.
Reaction: Reductive amination followed by spontaneous intramolecular cyclization.
Step-by-Step Methodology:
-
Imine Formation: Dissolve Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) and benzylamine (1.1 eq) in dichloroethane (DCE). Add catalytic acetic acid. Stir at room temperature for 2 hours.
-
Causality: Acetic acid activates the ketone carbonyl, accelerating nucleophilic attack by the amine to form the intermediate imine/iminium ion.
-
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Stir for 12 hours.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that chemoselectively reduces the iminium ion to a secondary amine without reducing the sterically hindered ester.
-
-
Cyclization: Heat the reaction mixture to 60 °C for 6 hours.
-
Causality: The newly formed secondary amine at C4 acts as an internal nucleophile. Heating provides the energy required to attack the C1 ester, extruding ethanol and forming the thermodynamically stable 5-membered
-lactam ring (1-benzyl-3,3,5-trimethylpyrrolidin-2-one).
-
-
Workup: Quench with saturated NaHCO₃ to neutralize the acid. Extract with dichloromethane, dry, and concentrate.
Analytical Characterization
To verify the successful synthesis and purity of Ethyl 2,2-dimethyl-4-oxopentanoate, the following analytical signatures are standard benchmarks:
-
¹H NMR (CDCl₃, 400 MHz):
- 4.10 (q, J = 7.1 Hz, 2H) - Ester methylene (-O-CH₂ -CH₃).
- 2.75 (s, 2H) - Isolated methylene between the quaternary center and the ketone (-C(CH₃)₂-CH₂ -C(=O)-).
- 2.15 (s, 3H) - Methyl group adjacent to the ketone (-C(=O)-CH₃ ).
- 1.25 (t, J = 7.1 Hz, 3H) - Ester methyl (-O-CH₂-CH₃ ).
-
1.20 (s, 6H) - gem-Dimethyl group at the
-position.
-
FT-IR (ATR): Sharp, distinct stretching frequencies at ~1730 cm⁻¹ (ester C=O) and ~1715 cm⁻¹ (ketone C=O).
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 173.1.
References
-
Title : 81919-14-4 | L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1) | Source : AA Blocks | URL :[Link]
Whitepaper: Structural Elucidation and Synthetic Methodologies for Ethyl 2,2-dimethyl-4-oxopentanoate
Executive Summary
In advanced organic synthesis and drug development, bifunctional aliphatic chains serve as critical scaffolds for constructing complex heterocycles and active pharmaceutical ingredients (APIs). Ethyl 2,2-dimethyl-4-oxopentanoate (CAS: 86164-69-4) is a highly versatile building block featuring both an ester and a terminal methyl ketone, separated by a gem-dimethyl-substituted methylene bridge. This technical guide explores the structural architecture, physicochemical properties, and a self-validating synthetic protocol for this compound, providing researchers with actionable, mechanistically grounded insights.
Chemical Identity & Structural Architecture
Ethyl 2,2-dimethyl-4-oxopentanoate is a C9 ester with the molecular formula C9H16O3 . The molecular architecture is defined by three distinct functional zones:
-
The Ethyl Ester Terminus (C1): Provides a site for controlled nucleophilic acyl substitution or saponification.
-
The Gem-Dimethyl Core (C2): The presence of two methyl groups at the alpha-position induces the Thorpe-Ingold effect (angle compression). This steric bulk restricts the conformational flexibility of the carbon backbone, significantly accelerating intramolecular cyclization kinetics when the molecule is used to synthesize pyrazoles or pyrroles. Furthermore, in medicinal chemistry, this quaternary carbon blocks metabolic degradation (e.g., alpha-oxidation by CYP450 enzymes), enhancing the pharmacokinetic stability of the resulting drug candidate.
-
The Methyl Ketone Terminus (C4-C5): A highly reactive electrophilic center primed for condensation reactions.
Quantitative Data & Physicochemical Properties
The following table summarizes the core empirical data required for handling and characterizing the compound, cross-referenced from authoritative chemical databases and1.
| Property | Value |
| Chemical Name | Ethyl 2,2-dimethyl-4-oxopentanoate |
| CAS Registry Number | 86164-69-4 |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| SMILES String | CCOC(=O)C(C)(C)CC(=O)C |
| Boiling Point | 97-98 °C at 16 Torr |
| Structural Features | Ethyl ester, gem-dimethyl group, terminal methyl ketone |
Mechanistic Synthesis: The Enolate Alkylation Pathway
The most efficient and scalable route to synthesize Ethyl 2,2-dimethyl-4-oxopentanoate is through the alpha-alkylation of ethyl isobutyrate with chloroacetone. This approach relies on the generation of a kinetically controlled lithium enolate.
Causality in Reagent Selection:
-
Lithium Diisopropylamide (LDA): A bulky, non-nucleophilic base is strictly required. Using a smaller base (like n-butyllithium) would result in direct nucleophilic attack on the ester carbonyl. LDA selectively deprotonates the alpha-carbon to form the enolate.
-
Cryogenic Conditions (-78 °C): Maintaining low temperatures prevents the highly reactive enolate from undergoing self-condensation (Claisen condensation) and stabilizes the intermediate before the electrophile is introduced.
-
Chloroacetone: Acts as a potent electrophile. The adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, facilitating a rapid S_N2 displacement of the chloride ion by the sterically hindered enolate.
Fig 1: Step-by-step synthetic workflow for enolate alkylation and product isolation.
Experimental Protocol: A Self-Validating Workflow
The following methodology is adapted from standard enolate alkylation procedures utilized in complex terpenoid and heterocycle synthesis2.
Step-by-Step Methodology
-
Preparation of LDA: In an oven-dried, argon-purged flask, add dry Tetrahydrofuran (THF) and diisopropylamine (1.05 equivalents). Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.00 equivalent, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Causality: The slight excess of amine ensures no residual n-BuLi remains to attack the ester in the next step.
-
Enolate Generation: Add ethyl isobutyrate (1.00 equivalent) dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour to ensure quantitative enolate formation.
-
Electrophilic Addition: Add chloroacetone (1.20 equivalents) dropwise to the cold enolate solution. Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight. Causality: Gradual warming ensures complete conversion while minimizing thermal degradation of the electrophile.
-
Reaction Quench: Terminate the reaction by pouring the mixture into saturated aqueous ammonium chloride (NH₄Cl). Causality: The mild acid neutralizes the basic lithium salts without hydrolyzing the newly formed ester.
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (collecting the fraction at 97-98 °C / 16 Torr) to yield the pure product.
Validation & Quality Control (Self-Validating System)
To ensure the protocol has succeeded and no transesterification or Claisen byproducts are present, the system must validate itself through spectroscopic analysis:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The definitive hallmark of success is the presence of two distinct carbonyl stretches . Look for an ester C=O stretch at ~1735 cm⁻¹ and a ketone C=O stretch at ~1715 cm⁻¹.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum must show a sharp singlet at ~2.1 ppm (3H) confirming the methyl ketone, a singlet at ~2.7 ppm (2H) for the internal methylene bridge, and a prominent singlet at ~1.2 ppm (6H) confirming the intact gem-dimethyl group (often overlapping with the ester methyl triplet).
Applications in Advanced Drug Development
In pharmaceutical development, Ethyl 2,2-dimethyl-4-oxopentanoate acts as a privileged intermediate3. Its primary utility lies in the synthesis of highly substituted 1,3-dicarbonyl equivalents. When reacted with hydrazine derivatives, it rapidly cyclizes to form tetrahydropyridazinones or pyrazoles. The inherent gem-dimethyl moiety is frequently leveraged by medicinal chemists to increase the lipophilicity (LogP) of a drug candidate, thereby improving blood-brain barrier (BBB) penetration and cellular membrane permeability, while simultaneously shielding the molecule from rapid enzymatic metabolism.
References
- Sigma-Aldrich Catalog. "ethyl 2,2-dimethyl-4-oxopentanoate | 86164-69-4".
- ChemicalBook. "2,2-DIMETHYL-4-OXOPENTANOIC ACID ETHYL ESTER - Properties".
- Aaronchem. "103260-44-2 | MFCD03788560 - Product Details".
- Leibniz Universität Hannover Repository. "Synthesis of natural and non-natural terpenoid natural products" (Enolate Alkylation Protocols).
Sources
Spectroscopic Data for Ethyl 2,2-dimethyl-4-oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-dimethyl-4-oxopentanoate is a β-keto ester with the molecular formula C₉H₁₆O₃. Its structure incorporates both a ketone and an ester functional group, making it a versatile building block in organic synthesis. Accurate spectroscopic characterization is essential for confirming its identity and purity. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, the following numbering scheme is used for the carbon and hydrogen atoms of Ethyl 2,2-dimethyl-4-oxopentanoate.
Caption: Structure of Ethyl 2,2-dimethyl-4-oxopentanoate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2,2-dimethyl-4-oxopentanoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
¹H NMR Spectral Data
The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | t | 3H | -OCH₂CH₃ (C9) |
| ~1.30 | s | 6H | -C(CH₃ )₂- (C6, C7) |
| ~2.15 | s | 3H | -C(=O)CH₃ (C1) |
| ~2.90 | s | 2H | -C(=O)CH₂ - (C5) |
| ~4.20 | q | 2H | -OCH₂ CH₃ (C8) |
Interpretation:
-
The triplet at ~1.25 ppm corresponds to the methyl protons of the ethyl ester group, which are coupled to the adjacent methylene protons.
-
The singlet at ~1.30 ppm with an integration of 6H is characteristic of the two equivalent methyl groups attached to the quaternary carbon.
-
The singlet at ~2.15 ppm is assigned to the methyl protons adjacent to the ketone carbonyl group.
-
The singlet at ~2.90 ppm represents the methylene protons situated between the ketone and the quaternary carbon.
-
The quartet at ~4.20 ppm is due to the methylene protons of the ethyl ester group, coupled to the neighboring methyl protons.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.[1][2]
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -OCH₂C H₃ (C9) |
| ~25 | -C(C H₃)₂- (C6, C7) |
| ~30 | -C(=O)C H₃ (C1) |
| ~45 | -C (CH₃)₂- (C2) |
| ~50 | -C(=O)C H₂- (C5) |
| ~61 | -OC H₂CH₃ (C8) |
| ~173 | -C (=O)O- (Ester, C3) |
| ~208 | -C (=O)- (Ketone, C4) |
Interpretation:
-
The signals in the upfield region (~14-50 ppm) correspond to the sp³ hybridized carbons of the alkyl groups.
-
The signal at ~61 ppm is characteristic of the carbon in the ethyl ester group directly bonded to the oxygen atom.
-
The two downfield signals at ~173 ppm and ~208 ppm are assigned to the ester and ketone carbonyl carbons, respectively.[3] The ketone carbonyl carbon is typically more deshielded than the ester carbonyl carbon.[3]
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[6]
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.[6]
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium-Strong | C-H (sp³) stretching |
| ~1740 | Strong | C=O stretching (Ester) |
| ~1715 | Strong | C=O stretching (Ketone) |
| ~1250-1000 | Strong | C-O stretching |
Interpretation:
-
The absorptions in the 2980-2850 cm⁻¹ region are due to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.
-
The strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group.[7][8]
-
The strong absorption at approximately 1715 cm⁻¹ is indicative of the ketone carbonyl stretch.[9]
-
The strong bands in the 1250-1000 cm⁻¹ region, often referred to as the "fingerprint region," are associated with C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method used to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
MS Spectral Data
The mass spectrum of Ethyl 2,2-dimethyl-4-oxopentanoate will show a molecular ion peak (M⁺) corresponding to its molecular weight (172.22 g/mol ), although it may be weak or absent depending on the ionization conditions.[10] The fragmentation pattern is key to confirming the structure.
Expected Fragmentation Pattern:
-
α-Cleavage: Fragmentation adjacent to the carbonyl groups is a common pathway for ketones and esters.[11][12]
-
Loss of an ethyl radical (-CH₂CH₃, m/z 29) from the ester.
-
Loss of a methyl radical (-CH₃, m/z 15) from the ketone.
-
Cleavage can also result in the formation of an acylium ion.
-
-
McLafferty Rearrangement: This rearrangement is possible for the ketone portion of the molecule, as it possesses γ-hydrogens.[11] This would result in the loss of a neutral alkene and the formation of a radical cation.
Caption: Potential fragmentation pathways in mass spectrometry.
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of Ethyl 2,2-dimethyl-4-oxopentanoate. The data presented in this guide serves as a reliable reference for researchers and scientists in various fields, ensuring the accurate identification and quality assessment of this important chemical compound. The detailed protocols and interpretations support the principles of scientific integrity and reproducibility.
References
-
PubChem. (n.d.). Ethyl 2,2-dimethyl-3-oxopentanoate. Retrieved from [Link][13]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][14]
-
NIST. (n.d.). Pentanoic acid, 2,2-dimethyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link][15]
-
Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link][16]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link][17]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link][9]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link][1]
-
Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm. Retrieved from [Link][2]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link][18]
-
Tes. (2021). NMR examples explained: ethyl 2,2-dimethylpropanoate. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][11]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][5]
-
Nudelman, A., et al. (n.d.). NMR Chemical Shifts. Bar-Ilan University. Retrieved from [Link]
-
NIST. (n.d.). 2-Oxopentanoic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link][12]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Chemsrc. (2025). Ethyl 4-oxopentanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][3]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1. Retrieved from [Link][7]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][8]
-
De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link][10]
-
Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link]
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- 18. Proton NMR Table [www2.chemistry.msu.edu]
Title: The Molecular Architecture of Ketosis: A Technical Guide to Ketone Ester Discovery, Synthesis, and Pharmacokinetics
Abstract This technical guide delineates the development, chemical synthesis, and metabolic kinetics of ketone esters, specifically focusing on the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate monoester and the 1,3-butanediol acetoacetate diester. Originally conceptualized under the DARPA "Metabolic Dominance" program to enhance warfighter resilience, these compounds represent a non-dietary method to induce physiological ketosis.[1] This document serves as a reference for researchers, detailing the transition from theoretical starvation biology to scalable enzymatic synthesis and clinical application.
The discovery of ketone esters is rooted in the fundamental biology of starvation. In the late 1960s, George Cahill’s starvation studies at Harvard Medical School demonstrated that beta-hydroxybutyrate (BHB) and acetoacetate (AcAc) replace glucose as the primary fuel for the brain during caloric deprivation. However, the therapeutic utility of this state was limited by the catabolic nature of starvation.
The DARPA Pivot (2003–2005): The paradigm shifted when the Defense Advanced Research Projects Agency (DARPA) initiated the "Metabolic Dominance" program. The objective was to create a "superfuel" that could sustain soldier physical and cognitive performance under extreme stress without the caloric deficit of starvation.
-
Principal Investigators: Dr. Richard Veech (NIH) and Professor Kieran Clarke (University of Oxford).
-
The Challenge: Ketone salts (Na+/K+ BHB) required massive mineral loads to achieve therapeutic ketosis (>2 mM), leading to acidosis and gastrointestinal distress.
-
The Solution: The team synthesized an ester linkage between a ketone body (BHB) and a ketone precursor (1,3-butanediol).[2] This masked the acidity and eliminated the salt load, allowing for the delivery of massive ketone concentrations in a drinkable volume.
Part 2: Chemical Architecture & Synthesis[3]
There are two primary classes of ketone esters investigated for human consumption. Their synthesis routes differ fundamentally: one favors stereospecific enzymatic catalysis, while the other utilizes industrial chemical reagents.
The Monoester: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate[3][4][5][6]
-
Structure: A bond between (R)-1,3-butanediol and (R)-3-hydroxybutyrate.[3]
-
Synthesis Method: Lipase-catalyzed transesterification.[3]
-
Advantage: Yields 100% D-isoform (bioactive).
The Diester: 1,3-butanediol acetoacetate diester[2][7][8][9][10]
-
Structure: Two acetoacetate molecules esterified to a 1,3-butanediol backbone.[2][4][5]
-
Synthesis Method: Chemical reaction of diketene with 1,3-butanediol.[6]
-
Advantage: Lower cost precursors, but often yields racemic mixtures if not carefully controlled.
Visualizing the Synthesis Workflows
Figure 1: Comparative workflows for the enzymatic synthesis of the BHB monoester versus the chemical synthesis of the acetoacetate diester.
Part 3: Pharmacokinetics & Metabolism[6]
The efficacy of a ketone ester is defined by its hydrolysis rate and the bioavailability of the resulting ketone bodies.
Mechanism of Action: Upon ingestion, esterases in the gut and liver cleave the ester bond.
-
Monoester: Yields D-BHB (direct fuel) and (R)-1,3-butanediol. The butanediol is oxidized in the liver to form a second molecule of D-BHB.[4]
-
Diester: Yields Acetoacetate (AcAc) and 1,3-butanediol.[5] AcAc is unstable and can spontaneously decarboxylate to acetone (waste) or be reduced to BHB.[4]
Comparative Pharmacokinetic Data
| Parameter | (R)-BHB Monoester | AcAc Diester | Ketone Salts (Na/K) |
| Primary Metabolite | D-Beta-Hydroxybutyrate | Acetoacetate / BHB | D/L-Beta-Hydroxybutyrate |
| Cmax (Peak Conc.) | 3.0 – 6.0 mM | ~1.0 – 1.5 mM | 0.5 – 1.0 mM |
| Tmax (Time to Peak) | 30 – 60 mins | 30 – 60 mins | 60 – 90 mins |
| Salt Load | None | None | High (Na+/K+) |
| Tolerability | Moderate (Bitter taste) | Low (High GI distress) | High |
| Regulatory Status | FDA GRAS | Research / Limited | Generally GRAS |
Metabolic Pathway Visualization
Figure 2: The metabolic fate of the ketone monoester, illustrating the dual-pathway generation of D-BHB via direct hydrolysis and hepatic oxidation of the butanediol backbone.
Part 4: Experimental Protocols
To ensure reproducibility in research settings, the following protocols outline the synthesis and validation steps.
Protocol A: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
Reference: Adapted from bench-scale protocols utilizing Candida antarctica Lipase B (CAL-B).
-
Reagents: Combine (R)-ethyl 3-hydroxybutyrate (1 eq) and (R)-1,3-butanediol (1-2 eq) in a reaction vessel.
-
Catalyst: Add immobilized CAL-B (Novozym 435 or equivalent) at 1-5% w/w relative to substrates.
-
Reaction Conditions:
-
Temperature: 30°C – 40°C.
-
Pressure: Apply vacuum (50-100 mbar) to continuously remove the ethanol byproduct. This drives the equilibrium toward the ester product.
-
Duration: 24–48 hours.
-
-
Purification: Filter to remove the immobilized enzyme. Perform vacuum distillation to remove excess butanediol.[6]
-
Validation: Verify structure via H-NMR and optical rotation to ensure >95% enantiomeric excess (ee).
Protocol B: Chemical Synthesis of 1,3-Butanediol Acetoacetate Diester
Reference: Standard diketene esterification.
-
Reagents: 1,3-butanediol (1 mol) and anhydrous sodium acetate (catalyst, 5 mmol).
-
Reaction: Heat diol to 55°C. Add diketene (2.2 mol) dropwise over 90 minutes.
-
Exotherm Control: Maintain temperature between 55–60°C.
-
Workup: Allow to cool to 40°C for 1 hour.
-
Purification: Distill under high vacuum (0.05 mmHg). The diester fraction typically distills at ~109°C.[6]
-
Safety Note: Diketene is a lachrymator and highly reactive; perform in a fume hood with appropriate PPE.
Protocol C: In Vivo Pharmacokinetic Validation (Human)
Objective: Determine Cmax and AUC of plasma BHB.
-
Subject Prep: Overnight fast (10-12 hours).
-
Baseline: Collect capillary blood (finger prick) or venous blood for Glucose and BHB.
-
Dosing: Administer Ketone Ester at 350mg/kg body weight (diluted to 50% solution with water to reduce osmolarity).
-
Sampling: Collect blood samples at T=15, 30, 60, 90, 120, 180, and 240 minutes.
-
Analysis: Assay plasma using an enzymatic analyzer (e.g., Randox Daytona) or mass spectrometry for precise D/L-isoform quantification.
Part 5: Therapeutic & Performance Applications[11]
The development of ketone esters has moved beyond military applications into clinical therapeutics. The ability to induce "therapeutic ketosis" (2–5 mM) without dietary restriction opens new avenues for treatment:
-
Neurology: Ketones bypass insulin-resistant glucose transport pathways in Alzheimer’s brains.
-
Cardiac Function: Veech’s early work suggested hydraulic efficiency of the heart increases by ~25% using ketones vs. glucose.
-
Performance: Sparing glycogen stores during endurance events (the "dual-fuel" hypothesis).
References
-
Veech, R. L. (2004). The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
-
Clarke, K., et al. (2012).[7] Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects.[8] Regulatory Toxicology and Pharmacology. Link
-
Cox, P. J., & Clarke, K. (2014). Acute nutritional ketosis: implications for exercise performance and metabolism. Extreme Physiology & Medicine. Link
-
Stubbs, B. J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology. Link
-
D'Agostino, D. P., et al. (2013). Therapeutic ketosis with ketone ester delays central nervous system oxygen toxicity seizures in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link
-
FDA GRAS Notice (GRN) No. 515. (2014). D-beta-hydroxybutyrate ester.[9][7][10]Link
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Reactivity of β-keto esters in organic chemistry
The -Keto Ester: A Master Key for Molecular Complexity
Executive Summary
In the landscape of organic synthesis, few structural motifs offer the density of reactive potential found in
Structural Analysis & Reactivity Landscape
The utility of
The Four Pillars of Reactivity
To manipulate these substrates effectively, one must recognize the distinct electronic environments:
-
Electrophilic Ketone (
-Carbon): Highly reactive toward nucleophiles; more electrophilic than the ester carbonyl due to lack of resonance donation from an alkoxy group. -
Nucleophilic
-Carbon: The "active methylene" site. Deprotonation yields a resonance-stabilized enolate.[1] -
Electrophilic Ester (
-Carbon): Less reactive than the ketone but susceptible to transesterification or amidation. -
Acidic
-Protons: The gateway to enolization.
Comparative Acidity (pKa)
The
| Compound Class | Structure | Approx.[2][3][4][5][6][7][8][9][10][11][12] pKa (DMSO) | Electronic Driver |
| 11.0 | Dual resonance stabilization | ||
| 9.0 | Stronger inductive/resonance effect | ||
| Simple Ketone | 19-20 | Single carbonyl stabilization | |
| Simple Ester | 24-25 | Resonance donation from oxygen destabilizes anion |
Visualization: The Reactivity Map
The following diagram illustrates the divergent pathways accessible from the central scaffold.
Figure 1: Divergent synthetic pathways from the
Core Synthetic Transformations
C- vs. O-Alkylation: Controlling Ambident Enolates
The enolate of a
-
C-Alkylation (Thermodynamic/Soft): Preferred with soft electrophiles (alkyl halides like MeI, BnBr) in protic or non-polar solvents. The orbital coefficient is highest at the carbon.
-
O-Alkylation (Kinetic/Hard): Preferred with hard electrophiles (silyl chlorides, acyl halides) or in highly polar aprotic solvents (HMPA, DMSO) which solvate the cation, leaving the "naked" oxygen anion highly reactive.
Expert Insight: To maximize C-alkylation of sterically hindered substrates, avoid "naked" enolates. Use a counterion like
Decarboxylation Strategies
Removing the ester moiety after alkylation is a standard sequence to synthesize substituted ketones.
-
Hydrolytic Decarboxylation: Saponification (
) followed by acidification and heat. Mechanism involves a cyclic 6-membered transition state. -
Krapcho Decarboxylation: A milder, neutral method using halide salts (
, ) in wet DMSO at . Ideal for substrates sensitive to strong acid/base.
Advanced Applications in Drug Development
Multicomponent Reactions (MCRs): The Hantzsch Synthesis
The Hantzsch dihydropyridine (DHP) synthesis is a cornerstone in the production of calcium channel blockers (e.g., Nifedipine, Amlodipine).[5] It highlights the
Mechanism:
-
Knoevenagel Condensation: Aldehyde +
-keto ester Benzylideneacetoacetate. -
Enamine Formation: Ammonia + second
-keto ester -aminocrotonate. -
Michael Addition & Cyclization: The enamine attacks the benzylidene intermediate.
Figure 2: Convergent synthesis of the 1,4-Dihydropyridine pharmacophore.
Dynamic Kinetic Resolution (DKR)
In asymmetric synthesis,
-
Catalyst:
complexes.[13] -
Key Concept:
. The rate of racemization must be faster than the rate of reduction to ensure the catalyst constantly processes the preferred enantiomer.
Featured Protocol: High-Efficiency Hantzsch DHP Synthesis
Objective: Synthesis of a Nifedipine analog scaffold via a modified aqueous/ethanol protocol. Rationale: This protocol avoids harsh reflux conditions and utilizes water as a co-solvent to exploit the hydrophobic effect, accelerating the reaction.
Reagents & Equipment
-
Reagents: Ethyl acetoacetate (20 mmol), Benzaldehyde (10 mmol), Ammonium Acetate (12 mmol).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Catalyst: None (Thermal) or catalytic Iodine (optional for oxidation to pyridine, but omitted here for DHP isolation).
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.06 g, 10 mmol) and Ethyl Acetoacetate (2.60 g, 20 mmol) in 15 mL of EtOH:H2O (1:1).
-
Initiation: Add Ammonium Acetate (0.92 g, 12 mmol) in a single portion.
-
Why: Ammonium acetate provides a buffered source of ammonia, facilitating enamine formation without the volatility of aqueous ammonia.
-
-
Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Observation: The solution will turn yellow/orange, and a precipitate often forms as the hydrophobic DHP product crashes out.
-
-
Work-up (Self-Validating Step): Cool to room temperature and then to 0°C in an ice bath.
-
Validation: If solid precipitates, filter and wash with cold water/EtOH (1:1). This indicates successful formation of the non-polar DHP ring. If oil forms, induce crystallization by scratching or adding a seed crystal.
-
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Target: Pale yellow crystals. Melting point should be sharp (approx 172-174°C for the dimethyl ester derivative).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Knoevenagel step | Add catalytic piperidine or acetic acid. |
| Oily Product | Mixture of 1,4- and 1,2-isomers | Recrystallize slowly from EtOH; 1,4-DHP is thermodynamically more stable and crystalline. |
| Aromatized Byproduct | Oxidation occurred | Degas solvents; ensure inert atmosphere if the DHP is sensitive. |
References
-
Noyori, R., et al. (1989).[2] Stereoselective hydrogenation via dynamic kinetic resolution.[4][14] Journal of the American Chemical Society. Link
-
Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-keto esters, and -cyano esters. Synthesis.[2][3][4][5][7][8][9][11] Link -
Hantzsch, A. (1881).[5] Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen.[5][11] Berichte der deutschen chemischen Gesellschaft. Link
-
Wang, L., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.[15] Synthetic Communications. Link
-
BenchChem. (2025).[10] A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Divergent Synthesis of Heterocycles Utilizing Ethyl 2,2-dimethyl-4-oxopentanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols
Executive Summary
Ethyl 2,2-dimethyl-4-oxopentanoate (EDMOP, CAS 86164-69-4)[1] is a highly privileged 1,4-dicarbonyl equivalent utilized in the advanced synthesis of heterocyclic scaffolds. Unlike standard levulinic acid esters, EDMOP possesses a geminal dimethyl substitution at the C2 position. This structural modification fundamentally alters its reactivity profile, making it an exceptional building block for synthesizing sterically congested pyrroles, furans, and non-aromatizable dihydropyridazinones. This application note details the mechanistic rationale and provides self-validating protocols for deploying EDMOP in drug discovery workflows.
Mechanistic Rationale: The Gem-Dimethyl Advantage
The utility of EDMOP in heterocyclic synthesis is governed by two primary stereoelectronic factors:
-
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The presence of the bulky gem-dimethyl group at the C2 position decreases the internal bond angle between the C1 ester and C4 ketone. This steric bulk pre-organizes the linear precursor into a conformation highly favorable for intramolecular cyclization, significantly accelerating the rate of ring closure compared to unsubstituted analogs[2][3].
-
Suppression of Enolization and Aromatization: The quaternary carbon at C2 lacks
-protons. In reactions with hydrazines, this prevents the spontaneous oxidation/aromatization that typically plagues the synthesis of pyridazines from standard 1,4-dicarbonyls, allowing for the stable isolation of 4,5-dihydropyridazin-3(2H)-ones[4]. In Paal-Knorr pyrrole syntheses, it strictly directs the regiochemistry and prevents unwanted side-reactions stemming from C2 enolization.
Visualization: Divergent Synthetic Pathways
The following diagram illustrates the divergent reaction pathways of EDMOP, highlighting the intermediates and final heterocyclic products.
Caption: Divergent synthesis pathways of EDMOP yielding dihydropyridazinones and pyrroles.
Experimental Protocols
Protocol A: Synthesis of 4,4-Dimethyl-4,5-dihydropyridazin-3(2H)-ones
Objective: Selective formation of a stable, non-aromatizable dihydropyridazinone core. Causality: Ethanol is selected as the solvent because it solubilizes both the hydrophobic ester and the hydrophilic hydrazine hydrate. The reaction is initiated at room temperature to control the exothermic hydrazone formation, followed by reflux to overcome the activation energy barrier for the amidation step (ring closure).
Step-by-Step Methodology:
-
Initiation: Charge a flame-dried round-bottom flask with EDMOP (1.0 equiv, 10 mmol) and absolute ethanol (0.5 M).
-
Addition: Cool the mixture to 0 °C. Add hydrazine hydrate (1.2 equiv, 12 mmol) dropwise over 10 minutes to prevent thermal runaway.
-
Intermediate Formation: Stir at room temperature for 1 hour.
-
Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 3:1). The starting material spot (
) should disappear, replaced by a highly polar hydrazone intermediate at the baseline.
-
-
Cyclization: Attach a reflux condenser and heat the reaction to 80 °C for 4 hours. The Thorpe-Ingold effect drives the intramolecular nucleophilic attack of the terminal amine onto the ethyl ester[4].
-
Self-Validation (IPC 2): Analyze via LC-MS. Look for the disappearance of the intermediate and the appearance of the cyclized product mass
. -
Workup & Isolation: Concentrate the mixture in vacuo. Resuspend the crude solid in cold diethyl ether, filter, and wash with minimal cold ether to afford the pure white crystalline product.
Protocol B: Paal-Knorr Synthesis of Sterically Congested Pyrroles
Objective: Synthesis of
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine EDMOP (1.0 equiv, 10 mmol), the desired primary amine (e.g., Aniline, 1.1 equiv, 11 mmol), and PTSA monohydrate (0.1 equiv, 1 mmol) in anhydrous toluene (0.2 M).
-
Azeotropic Distillation: Heat the mixture to vigorous reflux (110 °C).
-
Self-Validation (IPC 1): Monitor the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (approx. 0.36 mL for 10 mmol) has been collected (typically 6-8 hours).
-
Self-Validation (IPC 2): Perform GC-MS analysis. The chromatogram should show a single major peak corresponding to the dehydrated, aromatized pyrrole.
-
Workup: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous
( mL). Wash with brine, dry over anhydrous , and concentrate. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure pyrrole.
Quantitative Data Presentation
The following table summarizes the expected reaction parameters, yields, and key analytical markers for the protocols described above, providing a benchmark for self-validation.
| Target Scaffold | Reagents & Conditions | Reaction Time | Expected Yield | Key IPC / Analytical Marker |
| Dihydropyridazinone | Hydrazine hydrate, EtOH, 80 °C | 4 - 5 hours | 85 - 92% | LC-MS: |
| N-Phenyl Pyrrole | Aniline, PTSA, Toluene, 110 °C | 6 - 8 hours | 70 - 78% | GC-MS: |
| N-Benzyl Pyrrole | Benzylamine, PTSA, Toluene, 110 °C | 5 - 7 hours | 75 - 82% | Dean-Stark: 0.36 mL |
References
-
NIH PubMed Central. "Merging Photoredox PCET with Nickel-Catalyzed Cross-Coupling: Cascade Amidoarylation of Unactivated Olefins". PMC. Available at:[Link]
-
RSC Publishing. "A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine". RSC Advances. Available at:[Link]
-
MDPI. "Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis". Catalysts. Available at:[Link]
Sources
- 1. 86164-69-4 CAS Manufactory [m.chemicalbook.com]
- 2. 4,4-Dimethyl-3-oxo-pentanal | 23459-13-4 | Benchchem [benchchem.com]
- 3. Merging Photoredox PCET with Nickel-Catalyzed Cross-Coupling: Cascade Amidoarylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Robust Reversed-Phase HPLC Method for the Analysis of Ethyl 2,2-dimethyl-4-oxopentanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of Ethyl 2,2-dimethyl-4-oxopentanoate. This method is designed for accuracy, precision, and high-throughput, making it suitable for various stages of research and drug development. The protocol employs a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. We provide a comprehensive guide covering the scientific rationale for method development, detailed step-by-step protocols, and system suitability criteria to ensure trustworthy and reproducible results.
Introduction and Scientific Rationale
Ethyl 2,2-dimethyl-4-oxopentanoate is a keto ester, a class of organic compounds frequently used as intermediates in the synthesis of pharmaceuticals and other complex molecules.[1] The presence of both an ester and a ketone functional group gives it unique reactivity. Accurate determination of its purity and concentration is critical for reaction monitoring, quality control of starting materials, and stability studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in a mixture.[2] For a moderately polar, small organic molecule like Ethyl 2,2-dimethyl-4-oxopentanoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3][4]
Principle of Separation: The core of this method lies in the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. We have selected a C18 (octadecylsilane) bonded silica column, which provides a hydrophobic surface. The mobile phase, a mixture of polar solvents (water and acetonitrile), carries the sample through the column. Ethyl 2,2-dimethyl-4-oxopentanoate, being moderately polar, will have a balanced affinity for both phases. Its interaction with the C18 stationary phase will cause it to be retained, while the mobile phase will elute it. By carefully controlling the mobile phase composition, we can achieve a sharp, symmetrical peak with a reproducible retention time.
Principle of Detection: The ketone functional group in the analyte contains a carbonyl (C=O) chromophore that absorbs ultraviolet (UV) light. While the n-π* transition around 280 nm is weak, a more intense π-π* transition occurs at lower wavelengths. To maximize sensitivity, detection is set at 210 nm, which is above the UV cutoff for high-purity acetonitrile and water, ensuring a low-noise baseline.[5]
A notable characteristic of some keto esters, particularly β-keto esters, is their existence in a keto-enol tautomeric equilibrium, which can lead to peak broadening or splitting in chromatography.[6][7] Although Ethyl 2,2-dimethyl-4-oxopentanoate is a γ-keto ester, where this effect is less pronounced, the developed method with its stable mobile phase composition is designed to produce sharp and consistent peak shapes.
Materials and Reagents
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4-decimal place).
-
Sonicator.
-
pH meter (optional, for mobile phase modification if necessary).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or other compatible material).
Chemicals and Columns
-
Analyte: Ethyl 2,2-dimethyl-4-oxopentanoate (Reference Standard, >98% purity).
-
Solvents: Acetonitrile (HPLC grade or higher), Water (HPLC grade or Type I ultrapure).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A shorter column (e.g., 100 mm) can be used for faster analysis if resolution from impurities is sufficient.[8]
Experimental Protocols
This section provides a self-validating system through rigorous preparation and system suitability checks.
Mobile Phase Preparation
-
Composition: Prepare a mobile phase consisting of Acetonitrile and Water in a 60:40 (v/v) ratio .
-
Procedure:
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 400 mL of HPLC-grade water.
-
Transfer the mixture to a clean 1 L solvent bottle.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Ethyl 2,2-dimethyl-4-oxopentanoate reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of acetonitrile to dissolve the standard.
-
Bring the flask to volume with acetonitrile and mix thoroughly.
-
Calculate the exact concentration in µg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Solution using the mobile phase as the diluent. These will be used to establish a calibration curve for quantification.
-
Sample Preparation
-
Accurately weigh a sample containing Ethyl 2,2-dimethyl-4-oxopentanoate.
-
Dissolve and dilute the sample in the mobile phase to a final concentration expected to fall within the range of the calibration curve (e.g., ~50 µg/mL).
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
HPLC Workflow Diagram
The following diagram illustrates the complete analytical workflow from preparation to final analysis.
Caption: HPLC analytical workflow for Ethyl 2,2-dimethyl-4-oxopentanoate.
HPLC Method Parameters and System Suitability
The following table summarizes the optimized instrumental conditions. These parameters provide a starting point and may be adjusted to accommodate different HPLC systems and column dimensions.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, providing good resolution and efficiency.[4] |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | Simple, robust, and provides adequate retention and elution for this moderately polar analyte.[9][10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A standard volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Detector Wavelength | 210 nm | Provides high sensitivity for the carbonyl chromophore while minimizing baseline noise from solvents.[5] |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any potential early or late-eluting impurities. |
System Suitability Testing (SST)
To ensure the trustworthiness of the results, system suitability must be verified before running samples.[11] This is achieved by making five replicate injections of a working standard (e.g., 50 µg/mL). The acceptance criteria are as follows:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
If the system fails to meet these criteria, troubleshoot the instrument (e.g., check for leaks, prime pump lines, replace guard column) before proceeding with the analysis.
Conclusion
The RP-HPLC method described in this application note provides a reliable, sensitive, and efficient means for the analysis of Ethyl 2,2-dimethyl-4-oxopentanoate. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable across different laboratories and HPLC systems. The inclusion of system suitability criteria ensures that the data generated is of high quality and integrity, meeting the rigorous demands of researchers, scientists, and drug development professionals.
References
-
LabRulez LCMS. (n.d.). HPLC Column Selection Guide for Small Molecule Separation. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
ResearchGate. (2015, February 7). Simultaneous Separation of Monoacylglycerols, Free Fatty Acids, and Fatty Acid Methyl and Ethyl Esters by Reversed‐Phase HPLC. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PubMed. (2024, June 19). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]
-
ResearchGate. (2024, June 12). (PDF) Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]
-
MDPI. (2024, June 19). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Retrieved from [Link]
-
EPA. (2025, October 15). 2-Ethyl-2-methyl-4-oxopentanal Properties. Retrieved from [Link]
-
ChemBK. (2024, April 9). ETHYL 4-OXOPENTANOATE. Retrieved from [Link]
-
ACS Publications. (2015, April 1). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 2-formyl-4-oxopentanoate. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Ethyl 4-oxopentanoate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]
Sources
- 1. CAS 597-04-6: Ethyl 2,2-dimethylacetoacetate | CymitQuimica [cymitquimica.com]
- 2. labtech.tn [labtech.tn]
- 3. HPLC Column Selection Guide [scioninstruments.com]
- 4. labtech.tn [labtech.tn]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Application Note: High-Throughput GC-FID Analysis for Purity Determination of β-Keto Esters
Introduction: The Critical Role of Purity in β-Keto Ester Applications
β-Keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their inherent reactivity and structural versatility make them indispensable building blocks in modern organic chemistry. However, the very features that make them valuable also present significant analytical challenges, namely their thermal lability and the existence of keto-enol tautomerism. For researchers, scientists, and drug development professionals, the accurate determination of purity is not merely a quality control metric; it is a critical parameter that dictates reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven protocol for the purity determination of β-keto esters using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique.
The primary analytical hurdle with β-keto esters is their existence as a dynamic equilibrium mixture of keto and enol tautomers.[1] This equilibrium is sensitive to solvent, temperature, and pH, which can complicate chromatographic analysis.[1] The goal of this method is not necessarily to separate the tautomers, which can be challenging due to their rapid interconversion on the chromatographic timescale, but to achieve a single, sharp, and reproducible peak for the total β-keto ester content, allowing for accurate purity assessment against potential impurities.
Principle of GC-FID for Purity Analysis
Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] As the sample components travel through the column at different rates, they are separated and subsequently detected by the Flame Ionization Detector (FID). The FID is highly sensitive to organic compounds and generates a signal that is proportional to the mass of the carbon-containing analyte, making it ideal for quantitative purity analysis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
Materials and Reagents
-
Solvent: High-purity, GC-grade solvent (e.g., ethyl acetate, acetone, or dichloromethane), free of any impurities that may co-elute with the analyte or impurities of interest.
-
Reference Standard: A certified reference standard of the β-keto ester with known purity.
-
Internal Standard (Optional but Recommended): A stable, non-reactive compound with a retention time distinct from the analyte and any expected impurities (e.g., undecane, dodecane).
-
Sample: The β-keto ester sample to be analyzed.
Instrumentation and Chromatographic Conditions
The following parameters have been optimized for the analysis of common β-keto esters such as ethyl acetoacetate and methyl acetoacetate.[3]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B GC System or equivalent | Provides excellent temperature and flow control for reproducible results. |
| Detector | Flame Ionization Detector (FID) | High sensitivity to hydrocarbons and a wide linear range. |
| Column | Agilent DB-FFAP (30 m x 0.530 mm, 1.0 µm) or equivalent polar capillary column | The polar nature of the FFAP (nitroterephthalic acid modified polyethylene glycol) stationary phase provides good peak shape for polar analytes like β-keto esters. A wider bore column (0.530 mm) is robust and less prone to matrix effects. |
| Carrier Gas | Helium or Nitrogen, high purity | Inert carrier gases. Helium is preferred for better efficiency, but Nitrogen is a suitable alternative. |
| Flow Rate | Constant flow, 1.5 mL/min | Optimized for good separation efficiency and reasonable analysis time. |
| Injector | Split/Splitless Inlet | Allows for the analysis of a wide range of sample concentrations. |
| Injector Temperature | 200 °C (or as low as possible to ensure volatilization without degradation) | Minimizes the risk of thermal degradation of the β-keto ester.[4][5] |
| Split Ratio | 50:1 (adjustable based on sample concentration) | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | Initial: 50 °C, hold for 1 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C | A gentle starting temperature and ramp rate help to separate volatile impurities and ensure good peak shape for the main component. |
| Detector Temperature | 250 °C | Ensures that all eluted components remain in the gas phase and do not condense in the detector. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
Standard and Sample Preparation
Causality behind Experimental Choices: The goal of the sample preparation is to create a dilute solution that is suitable for injection into the GC without causing column overload or thermal degradation. The use of a high-purity solvent is critical to avoid introducing interfering peaks.
Step-by-Step Methodology:
-
Internal Standard Stock Solution (if used): Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to prepare a stock solution of approximately 1 mg/mL.
-
Reference Standard Preparation: Accurately weigh approximately 50 mg of the β-keto ester reference standard into a 10 mL volumetric flask. If using an internal standard, add a known volume of the internal standard stock solution. Dilute to volume with the solvent. This creates a standard solution of approximately 5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the reference standard, using the same amount of sample and internal standard (if applicable).
-
System Suitability Solution: The prepared reference standard solution can be used as the system suitability solution.
Workflow for Purity Determination
Caption: Workflow for GC-FID purity analysis of β-keto esters.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject the solvent blank, a known impurity standard (if available), and the β-keto ester standard. | The peak for the β-keto ester should be well-resolved from any peaks in the blank and from known impurities. |
| Linearity | Prepare a series of at least five concentrations of the β-keto ester reference standard (e.g., from 50% to 150% of the nominal concentration). Plot the peak area against the concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Precision (Repeatability) | Inject the reference standard solution six times. | Relative Standard Deviation (RSD) of the peak area ≤ 1.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst. | RSD between the two sets of data should be within acceptable limits (typically ≤ 2.0%). |
| Accuracy | Perform a recovery study by spiking a known amount of the β-keto ester reference standard into a sample of known purity at three different concentration levels (e.g., 80%, 100%, and 120%). | The recovery should be between 98.0% and 102.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (LOD: S/N = 3:1; LOQ: S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. | These values should be determined and reported. |
Data Analysis and Purity Calculation
The purity of the β-keto ester is typically determined using the area normalization method.
Purity (%) = (Area of β-keto ester peak / Total area of all peaks) x 100
Note on Tautomerism: This method is designed to produce a single, sharp peak for the combined keto-enol tautomers. The high temperature of the GC inlet and column facilitates rapid interconversion, leading to a single chromatographic peak representing the total analyte concentration.[7] Therefore, the integrated area of this single peak should be used for the purity calculation. If two closely eluting peaks are observed with a "camel saddle" baseline between them, this may indicate on-column interconversion. In such cases, the sum of the areas of both peaks should be used for the purity calculation.
Troubleshooting and Field-Proven Insights
Caption: Troubleshooting guide for GC-FID analysis of β-keto esters.
Conclusion
This application note provides a robust and validated GC-FID method for the accurate purity determination of β-keto esters. By understanding the principles of the technique and the unique challenges posed by these compounds, researchers can confidently implement this protocol. The key to success lies in careful sample preparation, appropriate selection of chromatographic conditions to mitigate thermal degradation, and a thorough understanding of how to interpret the data in the context of keto-enol tautomerism. Adherence to the validation procedures outlined will ensure the generation of reliable and defensible analytical data, which is paramount in research and drug development.
References
-
Methyl Acetoacetate - Certificate of Analysis. Pure Synth. [Link]
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]
- Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Is it possible to separate keto enol tautomers via column chromatography? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]
- 3. pure-synth.com [pure-synth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Method [keikaventures.com]
- 7. reddit.com [reddit.com]
Role of Ethyl 2,2-dimethyl-4-oxopentanoate in the synthesis of pharmaceutical intermediates
Application Note: The Strategic Role of Ethyl 2,2-Dimethyl-4-oxopentanoate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Role of the Gem-Dimethyl Group
As a Senior Application Scientist, I frequently encounter the challenge of designing scalable, regioselective routes for complex heterocyclic Active Pharmaceutical Ingredients (APIs). In this context, Ethyl 2,2-dimethyl-4-oxopentanoate (CAS: 86164-69-4)[1] emerges not merely as a building block, but as a highly specialized mechanistic tool.
Structurally, this compound is a
Mechanistic Insights: Directing Enolization and Cyclization
The causality behind selecting Ethyl 2,2-dimethyl-4-oxopentanoate over its unsubstituted analogs lies in regioselective functionalization .
When synthesizing complex indoles or heterocycles, the
By utilizing Ethyl 2,2-dimethyl-4-oxopentanoate, the bulky gem-dimethyl group at C2 creates a severe steric blockade. This conformational restriction sterically hinders the adjacent C3 protons, driving acid-catalyzed enolization exclusively toward the terminal C5 methyl group. Consequently, subsequent halogenation yields the C5-bromo derivative with near-perfect regioselectivity.
Caption: Mechanistic causality of the gem-dimethyl group in directing regioselectivity and cyclization.
Key Synthetic Workflows in Drug Development
Ethyl 2,2-dimethyl-4-oxopentanoate is a cornerstone intermediate in several high-profile pharmaceutical workflows:
-
Leukotriene Biosynthesis Inhibitors: It is utilized in the synthesis of quinolin-2-ylmethoxy indoles, which serve as potent anti-asthmatic and anti-inflammatory agents[2]. The workflow involves C5-bromination, nucleophilic substitution with a thiol (e.g., t-butyl mercaptan), and a subsequent Fischer Indole Synthesis[2].
-
Alzheimer’s Disease Therapeutics: The compound is a critical precursor for 1-alkyl-3-thio-substituted indole-2-alkynoic acids. These compounds are targeted for the treatment of Alzheimer's disease and related cognitive declines[3].
-
Soluble Guanylate Cyclase (sGC) Stimulators: The methyl/ethyl esters of 5-bromo-2,2-dimethyl-4-oxopentanoate are condensed with amino-oxopropanoates to construct complex heterocyclic cores for cardiovascular therapies[4].
Caption: Synthetic workflow from Ethyl 2,2-dimethyl-4-oxopentanoate to Indole-based APIs.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Intermediate and its Parent Acid
| Property | Ethyl Ester Derivative | Parent Acid Derivative |
|---|---|---|
| CAS Number | 86164-69-4[1] | 470-49-5[5] |
| Molecular Formula | C9H16O3[1] | C7H12O3[6] |
| Molecular Weight | 172.22 g/mol [1] | 144.17 g/mol [6] |
| PubChem CID | N/A | 15560482[6] |
| Topological Polar Surface Area | ~43.4 Ų | 54.4 Ų[6] |
Table 2: Comparative Regioselectivity (Gem-dimethyl vs. Unsubstituted Levulinate)
| Substrate | Enolization Preference | C5-Bromination Yield | Downstream Purification |
|---|---|---|---|
| Ethyl 4-oxopentanoate | Mixed (C3 and C5) | < 50% | Extensive (Chromatography required) |
| Ethyl 2,2-dimethyl-4-oxopentanoate | Exclusive (C5) | > 85% | Minimal (Directly usable in next step) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate
Causality: Methanol is selected as the solvent because it stabilizes the enol intermediate. A catalytic amount of hydrobromic acid (HBr) is used to initiate the enolization process. Bromine must be added dropwise to maintain a low steady-state concentration; a high concentration would lead to unwanted di-bromination at the C5 position.
-
Setup: Charge a dry, 500 mL three-neck round-bottom flask equipped with a dropping funnel, internal thermometer, and argon inlet with Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) and anhydrous methanol (0.5 M).
-
Initiation: Add 3 drops of 48% aqueous HBr to initiate acid-catalyzed enolization. Cool the mixture to 0–5 °C using an ice-water bath.
-
Bromination: Place Br₂ (1.05 eq) in the dropping funnel. Add the Br₂ dropwise over 1.5 hours, ensuring the internal temperature does not exceed 5 °C.
-
Self-Validation Checkpoint: The red color of the Br₂ should discharge rapidly upon hitting the solution, indicating immediate consumption by the enol. If the red color persists, pause the addition; the enolization rate is lagging, and further addition will cause di-bromination.
-
Workup: Once the addition is complete and the solution is pale yellow, quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution to neutralize the HBr. Extract with dichloromethane (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Validation: Confirm regioselectivity via ¹H-NMR. The disappearance of the C5 methyl singlet (~2.1 ppm) and the appearance of a C5 methylene singlet (~3.9 ppm) validates success.
Protocol B: Fischer Indole Cyclization of the Leukotriene Inhibitor Core
Causality: Following the conversion of the bromide to a thioether (e.g., via t-butyl mercaptan), the Fischer Indole Synthesis is performed. A solvent system of toluene and glacial acetic acid (2:1) is chosen. Acetic acid acts as the necessary acid catalyst for hydrazone formation and the subsequent[3,3]-sigmatropic rearrangement. Toluene provides the optimal boiling point and solubility profile. Sodium acetate (NaOAc) is added to buffer the system, preventing the acidic degradation of the sensitive hydrazine hydrochloride starting material[2].
-
Setup: To a solution of ethyl 5-(t-butylthio)-2,2-dimethyl-4-oxopentanoate (1.0 eq) in a 2:1 mixture of toluene and glacial acetic acid, add NaOAc (1.5 eq)[2].
-
Reagent Addition: Add 1-(4-methoxyphenyl)-1-(p-chlorobenzyl)hydrazine hydrochloride (1.1 eq) to the buffered solution[2].
-
Reaction: Maintain the reaction with vigorous stirring at room temperature for 72 hours[2]. The reaction must be kept under argon and in the dark to prevent the photo-degradation of the hydrazine derivative[2].
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate hydrazone will form within the first 4 hours. The slow step is the [3,3]-sigmatropic rearrangement and subsequent cyclization to the indole core. The reaction is complete when the hydrazone mass is fully converted to the indole mass (minus NH₃).
-
Workup: Pour the dark mixture into distilled water and extract with ethyl acetate (3x). Wash the combined organic layers sequentially with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via silica gel chromatography[2].
References
1.[2] Title: US Patent 5,254,541 A - (Quinolin-2-ylmethoxy)indole/cyclodextrin complex Source: Google Patents URL:
2.[3] Title: EP Patent 1708997 B1 - 1-ALKYL-3-THIO-SUBSTITUTED INDOLE-2-ALKYNOIC ACIDS USEFUL FOR THE TREATMENT FOR ALZHEIMER'S DISEASE Source: Google Patents URL:
3.[4] Title: US Patent 10,428,076 B2 - SOLUBLE GUANYLATE CYCLASE STIMULATORS Source: Google Patents URL:
4.[6] Title: 2,2-Dimethyl-4-oxopentanoic acid | C7H12O3 | CID 15560482 Source: PubChem URL: [Link]
Sources
- 1. ethyl 2,2-dimethyl-4-oxopentanoate | 86164-69-4 [sigmaaldrich.com]
- 2. US5254541A - (Quinolin-2-ylmethoxy)indole/cyclodextrin complex - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 001chemical.com [001chemical.com]
- 6. 2,2-Dimethyl-4-oxopentanoic acid | C7H12O3 | CID 15560482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Harnessing Michael Addition for Targeted Covalent Inhibitor (TCI) Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols
Executive Summary
The Michael addition has evolved from a fundamental carbon-carbon bond-forming reaction in organic synthesis to a cornerstone mechanism in modern rational drug design[1][2]. By exploiting the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, researchers can design Targeted Covalent Inhibitors (TCIs) that form highly specific, irreversible (or precisely reversible) bonds with target proteins[1][3]. This guide details the mechanistic causality, structural tuning, and validated experimental protocols required to successfully implement and evaluate Michael acceptor "warheads" in drug discovery workflows.
Mechanistic Principles & Causality in Warhead Selection
Orbital Control and HSAB Theory
In classical organic chemistry, the Michael reaction involves a Michael donor (nucleophile) and a Michael acceptor (usually an α,β-unsaturated carbonyl)[1][4]. In the context of biological systems and drug design, the reaction is governed by Hard-Soft Acid-Base (HSAB) theory.
-
The Causality of Selectivity: The reaction is driven by orbital interactions rather than pure electrostatic attraction. The Highest Occupied Molecular Orbital (HOMO) of a "soft" nucleophile—such as a deprotonated cysteine thiolate—interacts optimally with the Lowest Unoccupied Molecular Orbital (LUMO) localized on the β-carbon of a "soft" α,β-unsaturated system[1][4].
-
Biological Implication: This orbital matching ensures that Michael acceptors preferentially react with cysteine residues over "harder" biological nucleophiles like the hydroxyl groups of serine or tyrosine, granting exquisite target selectivity in physiological environments[5][6].
Overcoming Kinase Resistance via Covalent Trapping
First-generation reversible kinase inhibitors (e.g., Gefitinib) often fail due to target mutations, such as the EGFR T790M mutation, which sterically hinders drug binding and increases the kinase's affinity for endogenous ATP[2]. To overcome this, second-generation (Afatinib) and third-generation (Osimertinib) inhibitors were rationally designed with an acrylamide warhead. The inhibitor first binds reversibly to the active site, bringing the acrylamide into close proximity with the conserved Cys797 residue. This proximity drastically lowers the activation energy for the Michael addition, resulting in rapid covalent trapping that is entirely unaffected by high intracellular ATP concentrations[2][6].
Reversibility in Covalent Design
While acrylamides typically form irreversible adducts, the Michael addition can be engineered to be reversible. By attaching highly electron-withdrawing groups to the α-carbon (e.g., 2-cyanoacrylates), the resulting intermediate carbanion is heavily stabilized. This lowers the energy barrier for the reverse reaction (β-elimination), allowing the covalent bond to break and reform dynamically at physiological pH, thereby reducing the risk of long-term off-target immune toxicity[3][6].
Mechanism of Targeted Covalent Inhibition via Michael Addition.
Quantitative Assessment of Warhead Reactivity
A successful TCI must strike a delicate balance: it must be reactive enough to capture the target protein but stable enough to avoid indiscriminate reaction with off-target proteins or depletion of cellular glutathione (GSH)[7][8]. The table below summarizes the typical reactivity profiles of various Michael acceptors used in medicinal chemistry.
Table 1: Reactivity Profiles of Common Michael Acceptors
| Warhead Type | Representative Drug/Tool | Reactivity Classification | Typical GSH Half-Life ( | Second-Order Rate Constant ( |
| Acrylamide | Osimertinib, Ibrutinib | Moderate / Tunable | 2 - 48 hours | |
| Vinyl Sulfone | K777 (Cathepsin inhibitor) | High | < 1 hour | |
| Unsubstituted Enone | Ethacrynic Acid | High | < 30 minutes | |
| Cyanoacrylamide | RSK2 Reversible Inhibitors | Very High (Reversible) | Minutes (Equilibrium) | N/A (Dynamic Equilibrium) |
Experimental Protocols
Protocol A: Synthesis of a Model Thio-Ether Michael Adduct
Purpose: To synthesize and validate a covalent adduct between a model acrylamide and a small-molecule thiol, mimicking the protein-ligand covalent binding event.
Causality & Self-Validation: Triethylamine (TEA) is used to deprotonate the thiol, ensuring the presence of the highly nucleophilic thiolate anion required to initiate the 1,4-addition. The protocol is self-validating via Thin-Layer Chromatography (TLC) and NMR, where the disappearance of the distinct vinylic protons confirms the conversion of the
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of the target acrylamide in 10 mL of anhydrous Dichloromethane (DCM).
-
Activation: Add 1.2 mmol of the model thiol (e.g., benzyl mercaptan).
-
Catalysis: Dropwise, add 0.5 mmol of Triethylamine (TEA). Note: The basicity of TEA (pKa ~10.7) is sufficient to generate a steady-state concentration of the thiolate anion without causing base-catalyzed degradation of the acrylamide.
-
Reaction Monitoring (Self-Validation 1): Stir the mixture at room temperature. Every 30 minutes, spot the reaction mixture on a silica TLC plate alongside the starting acrylamide. Elute using a 3:1 Hexane:Ethyl Acetate system. The reaction is deemed complete when the UV-active starting material spot (typically
) completely disappears, replaced by a more polar product spot. -
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous
to neutralize the TEA. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Structural Validation (Self-Validation 2): Analyze the crude product via
-NMR. The successful formation of the Michael adduct is confirmed by the absence of vinylic doublet/multiplet signals between 5.5–6.5 ppm and the emergence of new aliphatic multiplets between 2.5–3.5 ppm corresponding to the newly formed thioether linkage.
Protocol B: Kinetic Glutathione (GSH) Chemoassay via LC-MS
Purpose: To quantify the intrinsic electrophilicity of a Michael acceptor library by measuring its second-order rate constant (
Causality & Self-Validation: Phosphate buffer at pH 7.4 is strictly utilized to mimic physiological conditions, ensuring the thiol group of GSH (pKa ~8.3) is partially ionized to the reactive thiolate. The assay includes Ethacrynic acid as a positive control (rapid depletion) and an unreactive saturated amide as a negative control (zero depletion) to validate the LC-MS system's accuracy.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the Michael acceptor in LC-MS grade DMSO. Prepare a fresh 100 mM stock solution of reduced L-Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Initiation: In a 2 mL HPLC vial, combine 980 µL of the Phosphate buffer and 10 µL of the GSH stock. Initiate the reaction by adding 10 µL of the Michael acceptor stock (Final concentrations: 1 mM GSH, 100 µM Michael acceptor, 1% DMSO).
-
Incubation & Sampling: Incubate the vial at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.
-
Quenching: Immediately quench the extracted aliquot by mixing it with 50 µL of cold Acetonitrile containing 1 µM of an internal standard (e.g., heavy-isotope labeled GSH or a known stable internal standard). Centrifuge at 14,000 x g for 5 minutes to precipitate buffer salts.
-
LC-MS Analysis: Inject 5 µL of the supernatant into an LC-MS system equipped with a C18 reverse-phase column. Monitor the depletion of the parent Michael acceptor mass (Extracted Ion Chromatogram) relative to the internal standard.
-
Data Processing: Plot the natural log of the remaining Michael acceptor concentration against time. A linear regression will yield the pseudo-first-order rate constant (
). Calculate the half-life using .
Workflow for the Kinetic Glutathione (GSH) Chemoassay.
References
-
Michael addition reaction - Wikipedia -[Link]
-
Michael reaction - chemeurope.com -[Link]
-
Reversible Michael additions: covalent inhibitors and prodrugs - PubMed -[Link]
-
Reversible Michael Additions: Covalent Inhibitors and Prodrugs - ResearchGate -[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - ACS Publications -[Link]
-
Covalent Inhibition in Drug Discovery - PMC - NIH -[Link]
-
Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles - ResearchGate -[Link]
-
Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors - ACS Publications -[Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reversible Michael additions: covalent inhibitors and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Michael_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2,2-dimethyl-4-oxopentanoate Synthesis
The following guide is designed as a specialized technical support resource for researchers and process chemists optimizing the synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate (also known as Ethyl 2,2-dimethyllevulinate).
Case ID: SYN-EDMO-2025 Subject: Yield Optimization and Troubleshooting for Gem-Dimethyl Levulinate Derivatives Audience: Medicinal Chemists, Process Engineers, R&D Scientists
Executive Summary & Molecule Profile
Target Molecule: Ethyl 2,2-dimethyl-4-oxopentanoate
CAS Registry Number: 17293-60-2 (Acid: 470-49-5, Mesitonic Acid)
Structure:
This molecule is a critical "gem-dimethyl" building block.[1] The steric bulk of the gem-dimethyl group at the
This guide details two validated synthetic routes:
-
The "Classic" Hydrocyanation Route (Mesityl Oxide): Best for large-scale, cost-effective synthesis, provided cyanide safety protocols are in place.
-
The "Modern" Alkylation Route (Isobutyrate): Best for lab-scale, cyanide-free synthesis using masked equivalents.
Route A: Hydrocyanation of Mesityl Oxide (Industrial Standard)
This route leverages the conjugate addition of cyanide to Mesityl Oxide (4-methyl-3-penten-2-one). It is the most direct path to the carbon skeleton but suffers from reversibility.
Mechanism & Workflow
The reaction proceeds via a Michael addition of cyanide to the
Caption: Pathway A - The thermodynamic trap of the nitrile intermediate is critical for yield.
Detailed Protocol
-
Michael Addition:
-
Dissolve Mesityl Oxide (1.0 eq) in Ethanol/Water (1:1).
-
Add Potassium Cyanide (KCN) (1.2 eq) and Ammonium Chloride (
) (1.5 eq). -
Critical Step: Reflux gently for 4–6 hours. The
buffers the solution, protonating the enolate immediately and preventing the retro-Michael reaction.
-
-
Hydrolysis:
-
Concentrate the mixture to remove ethanol.[2]
-
Add conc. HCl (excess) and reflux for 3 hours to hydrolyze the nitrile to the carboxylic acid (Mesitonic Acid).
-
-
Esterification:
-
Standard Fischer esterification: Reflux the crude acid in Ethanol with catalytic
.
-
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Reversibility: The Michael addition is reversible. High pH favors the starting material. | Use Buffer: Ensure |
| Polymerization | Mesityl Oxide instability: Mesityl oxide polymerizes in strong base or acid without substrate. | Dilution: Run the reaction at 0.5 M concentration. Add Mesityl Oxide slowly to the buffered cyanide solution if exotherm is high. |
| Dark Tar Formation | Aldol Condensation: Mesityl oxide reacting with itself. | Temperature Control: Do not exceed 80°C. Ensure the solvent ratio (EtOH:H2O) keeps the organic phase solubilized. |
Route B: Alkylation of Ethyl Isobutyrate (Cyanide-Free)
For labs avoiding cyanide, direct alkylation of ethyl isobutyrate is preferred. Note: Direct alkylation with chloroacetone fails due to O-alkylation. You must use 2,3-dichloropropene as a masked acetonyl equivalent (Wichterle-type strategy).
Workflow Diagram
Caption: Pathway B - Using 2,3-dichloropropene avoids O-alkylation issues common with
Detailed Protocol
-
Enolate Formation:
-
To anhydrous THF at -78°C, add LDA (1.1 eq).
-
Add Ethyl Isobutyrate (1.0 eq) dropwise. Stir for 45 mins to ensure complete deprotonation.
-
-
Alkylation:
-
Add 2,3-Dichloropropene (1.2 eq) dropwise.
-
Allow to warm to room temperature (RT) overnight. The 2-chloroallyl group is installed.
-
-
Hydrolysis (Unmasking the Ketone):
-
Isolate the intermediate.[3]
-
Treat with concentrated
(5 eq) at 0°C, then stir at RT for 2 hours. This hydrolyzes the vinyl chloride to the ketone. -
Pour onto ice and extract.
-
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Starting Material Recovery | Wet LDA/THF: The enolate was quenched by moisture before alkylation. | Dry Protocol: Use freshly distilled THF and titrated LDA. Maintain inert atmosphere ( |
| Complex Mixture (O-Alkylation) | Wrong Electrophile: Using chloroacetone causes O-alkylation on the enolate oxygen. | Switch Reagent: You must use 2,3-dichloropropene or propargyl bromide. Do not use |
| Incomplete Hydrolysis | Weak Acid: Vinyl chlorides are stable to dilute acid. | Strong Acid: Use concentrated |
Comparative Analysis
| Feature | Route A: Mesityl Oxide (Cyanide) | Route B: Isobutyrate (Alkylation) |
| Yield Potential | High (60-75%) | Moderate (50-65%) |
| Scalability | Excellent (Kg scale feasible) | Good (Gram to 100g scale) |
| Safety Profile | High Risk: Requires Cyanide handling. | Moderate Risk: LDA and Corrosives. |
| Cost | Low (Cheap starting materials) | Moderate (LDA, specialized halide) |
| Purity | Often requires distillation of isomers. | Generally cleaner profile. |
References
-
Lapworth, A. (1904). "The Action of Hydrocyanic Acid on Mesityl Oxide." Journal of the Chemical Society, Transactions.
-
Organic Syntheses. (1941). "Mesitonic Acid (2,2-Dimethyllevulinic acid)." Org.[2][4] Synth. Coll. Vol. 1, p.336.
-
Wichterle, O. (1947). "Transformation of vinyl chlorides to ketones." Collection of Czechoslovak Chemical Communications. (Foundational work on 2,3-dichloropropene usage).[5]
-
Bunce, R. A. (1995). "Michael Addition of Cyanide to
-Unsaturated Ketones." Tetrahedron. -
Sigma-Aldrich. (2024). "Ethyl 2,2-dimethyl-4-oxopentanoate Product Specification."
Sources
Technical Support Center: β-Keto Ester Synthesis & Impurity Profiling
The following guide is structured as a Technical Support Center for researchers encountering issues with β-keto ester synthesis. It prioritizes troubleshooting, mechanistic causality, and validated protocols.
Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Impurity Analysis & Troubleshooting
Executive Summary: The "Dirty" Nature of β-Keto Esters
Synthesis of β-keto esters is deceptively simple in theory but notoriously messy in practice. The core challenge lies in their amphoteric nature : they are both electrophiles (at the ketone and ester carbonyls) and nucleophiles (at the
This duality leads to a predictable spectrum of impurities:
-
Self-Condensation Products: (In crossed Claisen reactions).
-
Decarboxylated Ketones: (Thermal decomposition).
-
Hydrolysis Byproducts: (Moisture sensitivity).
-
O-Alkylated Enol Ethers: (Kinetic vs. Thermodynamic control failure).
Diagnostic Workflows (Graphviz)
Workflow A: Troubleshooting Low Yield & Impurities in Claisen Condensation
This decision tree helps isolate whether your issue is thermodynamic (equilibrium) or kinetic (moisture/rate).
Caption: Diagnostic logic for identifying failure modes in Claisen Condensation based on crude NMR analysis.
Common Impurity Profiles & Troubleshooting
Module 1: The Claisen Condensation
The Problem: You are performing a crossed Claisen condensation between Ester A (non-enolizable) and Ester B (enolizable), but you isolate the "self-condensation" product of Ester B.
Technical Explanation: The Claisen condensation is reversible. If the base attacks Ester B first, it forms an enolate that can attack another molecule of Ester B.[1] This is the homodimer impurity .
-
Mechanism:
-
Thermodynamics: The reaction is driven by the final deprotonation of the
-keto ester by the alkoxide. If you only use 1.0 equivalent of base, the alcohol produced consumes the base, stopping the reaction at 50% conversion (or less).
Troubleshooting Protocol:
| Symptom | Root Cause | Corrective Action |
|---|---|---|
| Low Yield (<50%) | Insufficient Base: The product is acidic and consumes 1 equiv of base. | Use 2.0–2.5 equiv of base (e.g., NaH, LDA) to ensure the product remains as the enolate until quench [1]. |
| Homodimer Impurity | Fast Self-Reaction: Enolizable ester concentration is too high relative to the electrophile. | Inverse Addition: Add the enolizable ester slowly to a mixture of the Base + Non-enolizable electrophile. Alternatively, pre-form the enolate with LDA at -78°C, then add the electrophile [2]. |
| Carboxylic Acid | Hydrolysis: Water ingress during reaction or basic workup. | Ensure anhydrous conditions.[2] During workup, acidify cold (0°C) to prevent hydrolysis of the ester moiety. |
Module 2: The Meldrum's Acid Route (High Purity Alternative)
The Problem: You are synthesizing a
Technical Explanation:
The acylated Meldrum's acid intermediate is highly acidic and polar. It often decomposes on silica gel . Furthermore, the subsequent alcoholysis (heating with ROH) relies on the thermal elimination of acetone and
Critical Protocol (The "No-Purification" Rule):
-
Acylation: React Acid Chloride + Meldrum's Acid + Pyridine (2 equiv).
-
Workup: Wash with dilute HCl to remove pyridine. DO NOT PURIFY the resulting solid/oil by chromatography.
-
Alcoholysis: Dissolve the crude acylated intermediate in the desired alcohol (e.g., EtOH, t-BuOH) and reflux.
-
Mechanism: The intermediate undergoes a retro-Diels-Alder-like fragmentation to form an acyl ketene, which is immediately trapped by the alcohol [3].
Impurity Table: Meldrum's Acid Route
| Impurity Observed | Origin | Solution |
|---|---|---|
| Methyl Ketone | Double Decarboxylation: Reaction temperature too high or prolonged heating without alcohol trap. | Ensure alcohol is in excess.[2] Monitor reflux time strictly. |
| Amides | Impure Reagents: Presence of amines in the reaction mixture. | Ensure all pyridine is washed out during the acidic workup of step 1. |
| Unreacted Acid | Moisture: Ketene intermediate reacted with water instead of alcohol. | Dry the alcohol solvent (e.g., distill over Mg) before the reflux step. |
Stability & Storage: The Decarboxylation Hazard
User Question: "My pure
Answer:
-
Mechanism: Hydrolysis of the ester to the
-keto acid, followed by a cyclic 6-membered transition state elimination of . -
Trigger: Heat and trace acid catalyze this.[2][3] Distillation at atmospheric pressure is a common cause of degradation.
Storage Protocol:
-
Neutralize: Ensure the product is completely neutral (wash with saturated
, then brine). -
Dry: Remove all water (anhydrous
). Hydrolysis is the precursor to decarboxylation. -
Temperature: Store at -20°C.
-
Purification: If distillation is required, use High Vacuum (<1 mbar) to keep the bath temperature below 80°C.
Advanced FAQ: Alkylation Issues
Q: I tried to alkylate my
A: Yes. The enolate of a
-
C-Alkylation (Desired): Favored by thermodynamic control and "soft" electrophiles (e.g., alkyl iodides).
-
O-Alkylation (Impurity): Favored by "hard" electrophiles (e.g., sulfates, silyl chlorides) and highly polar aprotic solvents (HMPA, DMSO) which separate the ion pair, exposing the oxygen [4].
Troubleshooting Matrix:
-
If you see O-alkylation: Switch solvent to a protic solvent (EtOH) or a non-polar solvent (Toluene) if possible. Switch leaving group from OTs/OMs to Iodide.
-
If you see Di-alkylation: This is the "poly-alkylation" impurity. It occurs because the mono-alkylated product is often more acidic than the starting material (due to steric relief of the enolate).
-
Fix: Use exactly 1.0 equiv of base. Use a sterically bulky base.
-
Validated Experimental Protocol: Synthesis via Meldrum's Acid
Recommended for high-value substrates where Claisen fails.
-
Acylation: To a solution of Meldrum's acid (10 mmol) in dry DCM (30 mL) at 0°C, add Pyridine (22 mmol). Dropwise add Acid Chloride (11 mmol). Stir 1h at 0°C, then 2h at RT.
-
Wash: Dilute with DCM. Wash with 1M HCl (2x) and Brine (1x). Dry over
and concentrate. Obtain crude solid. -
Alcoholysis: Dissolve crude solid in dry Ethanol (20 mL). Reflux for 4 hours.
-
Purification: Concentrate. Purify via flash chromatography (Hex/EtOAc).
-
Note: The final
-keto ester is stable on silica, unlike the intermediate.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Acylation of Enolates).
-
Taber, D. F. (2005). Doubly Diastereoselective Claisen Condensation. Organic Chemistry Portal.
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4][5] 2. A general and versatile synthesis of
-keto esters.[6][7] Journal of Organic Chemistry, 43(10), 2087–2088. -
Reich, H. J. (2023). Ambidency of Enolates. University of Wisconsin-Madison Chemistry.
-
Blaise Reaction Guide. (2024). Organic Chemistry Portal.
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 4. newhaven.edu [newhaven.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Heterocyclic Compounds
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital chemical scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide direct, actionable solutions to common experimental challenges.
I. Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses broad, common issues encountered during the synthesis of heterocyclic compounds.
Question: My reaction is not proceeding to completion, and I observe significant starting material even after extended reaction times. What are the likely causes?
Answer: Incomplete conversion is a frequent challenge and can often be attributed to several factors:
-
Insufficient Activation Energy: The reaction may require more thermal energy to overcome the activation barrier. Consider incrementally increasing the reaction temperature. For thermally sensitive substrates, alternative energy sources like microwave irradiation can provide rapid, uniform heating, often leading to improved yields and shorter reaction times.[1][2][3][4]
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities in the reagents or solvents. Ensure all starting materials are of high purity and that solvents are anhydrous and degassed, especially for air- and moisture-sensitive reactions like the Suzuki-Miyaura coupling.[5]
-
Poor Solubility: One or more of your reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates. Experiment with different solvent systems or consider using a co-solvent to improve solubility.
-
Reversible Reaction: The reaction may be reversible. In such cases, consider strategies to shift the equilibrium towards the product, such as removing a byproduct (e.g., water) as it is formed.
Question: My reaction is producing a complex mixture of byproducts, making purification difficult. How can I improve the selectivity?
Answer: Poor selectivity often points to issues with reaction conditions or the reactivity of your substrates.
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway over competing side reactions. Conversely, for some reactions, a higher temperature might be necessary to achieve the desired selectivity.
-
Choice of Catalyst and Ligand: In catalytic reactions, the choice of catalyst and ligands is crucial for controlling selectivity. For instance, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance stability and selectivity.[5]
-
Protecting Groups: If your starting materials contain multiple reactive sites, consider using protecting groups to block unwanted reactivity.
-
Alternative Synthetic Routes: If optimizing conditions doesn't resolve the issue, it may be necessary to explore alternative synthetic strategies that offer better inherent selectivity for the desired heterocycle.
Question: I am struggling with low yields. What systematic approach can I take to improve them?
Answer: Low yields can be a multifaceted problem. A systematic troubleshooting approach is often the most effective way to identify and resolve the underlying issues.[6]
-
Verify Reagent and Solvent Quality: Impurities in starting materials or solvents can significantly impact reaction outcomes.[6] Use reagents of appropriate purity and ensure solvents are dry when necessary. For air-sensitive reactions, utilize proper inert atmosphere techniques.[6]
-
Re-evaluate Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts. Carefully re-calculate and measure the amounts of all reactants.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration to find the optimal parameters.[6] Small-scale trial reactions can be invaluable for this optimization process without consuming large quantities of starting materials.[6]
-
Investigate Product Stability: The desired product might be degrading under the reaction or workup conditions.[5] Monitor the reaction progress by TLC or LC-MS to check for product decomposition over time.[5]
-
Improve Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Review your extraction and chromatography procedures to minimize these losses.
II. In-Depth Troubleshooting Guides
This section provides detailed guidance on specific, common issues organized by experimental phase.
Starting Material and Reagent Integrity
The quality of your starting materials is the foundation of a successful synthesis.
Problem: Inconsistent reaction outcomes or unexpected side products.
Causality: Impurities in starting materials, even in trace amounts, can act as catalyst poisons, participate in side reactions, or alter the reaction kinetics.
Troubleshooting Protocol:
-
Purity Verification:
-
Action: Analyze all starting materials by NMR, LC-MS, or GC-MS to confirm their identity and purity.
-
Rationale: This ensures that you are starting with the correct compounds and are aware of any significant impurities.
-
-
Purification of Starting Materials:
-
Action: If impurities are detected, purify the starting materials using appropriate techniques such as recrystallization, distillation, or column chromatography.
-
Rationale: Removing impurities eliminates potential sources of interference in your reaction.
-
-
Proper Storage:
-
Action: Store all reagents and solvents under the recommended conditions (e.g., under an inert atmosphere, protected from light, at the correct temperature).
-
Rationale: This prevents degradation of the materials over time.
-
Solvent and Reaction Medium Optimization
The solvent plays a critical role in solubility, reactivity, and reaction pathway.
Problem: Low yield, slow reaction rate, or poor selectivity.
Causality: The solvent's polarity, boiling point, and ability to solvate reactants and intermediates can profoundly influence the reaction outcome.
Troubleshooting Protocol:
-
Solvent Screening:
-
Action: Conduct a series of small-scale reactions in a variety of solvents with different polarities (e.g., THF, Dioxane, Toluene, DMF, DMSO).
-
Rationale: This empirical approach helps to identify the optimal solvent system for your specific reaction.
-
-
Anhydrous and Degassed Solvents:
-
Action: For moisture- and air-sensitive reactions, use freshly dried and degassed solvents.
-
Rationale: Water and oxygen can deactivate catalysts and react with sensitive reagents, leading to lower yields and byproducts.[5]
-
-
Concentration Effects:
-
Action: Vary the concentration of your reactants.
-
Rationale: For bimolecular reactions, higher concentrations can increase the reaction rate. However, in some cases, lower concentrations may be necessary to minimize side reactions.
-
Optimizing Temperature and Reaction Time
Temperature and time are fundamental parameters that control reaction kinetics and product distribution.
Problem: Incomplete reaction, product decomposition, or formation of byproducts.
Causality: Insufficient temperature can lead to slow or stalled reactions, while excessive heat can cause degradation of starting materials, intermediates, or products.[5] Reaction time must be sufficient for completion but not so long that side reactions or decomposition become significant.
Troubleshooting Protocol:
-
Systematic Temperature Variation:
-
Action: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor the progress by TLC or LC-MS.
-
Rationale: This allows you to determine the optimal temperature that balances reaction rate and product stability.
-
-
Time-Course Study:
-
Action: At the optimal temperature, run a time-course experiment, taking aliquots at regular intervals to analyze the reaction mixture.
-
Rationale: This helps to identify the point at which the reaction is complete and to avoid unnecessary heating that could lead to byproduct formation.
-
Advanced Synthesis Techniques: Troubleshooting and Optimization
Modern synthetic techniques offer unique advantages but also come with their own set of optimization challenges.
a. Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reactions by providing rapid and uniform heating.[1][2][3][4]
Problem: Runaway reactions, charring, or low yields.
Causality: The high energy input of microwave synthesis requires careful control of reaction parameters.
Troubleshooting Protocol:
-
Power and Temperature Control:
-
Action: Use a microwave reactor with precise power and temperature control. Start with lower power settings and gradually increase as needed.
-
Rationale: This prevents overheating and decomposition of the reaction mixture.
-
-
Solvent Choice:
-
Action: Select a solvent with a high dielectric constant for efficient absorption of microwave energy.
-
Rationale: Solvents like DMF, NMP, and ethylene glycol are well-suited for microwave synthesis.
-
-
Sealed Vessel vs. Open Vessel:
-
Action: For reactions involving volatile solvents, use a sealed vessel to allow for temperatures above the solvent's boiling point.
-
Rationale: This can significantly increase reaction rates.
-
b. Flow Chemistry
Continuous flow chemistry offers excellent control over reaction parameters, leading to improved yields, selectivity, and safety.[7][8][9][10]
Problem: Clogging of the reactor, poor mixing, or inconsistent product output.
Causality: The continuous nature of flow chemistry requires careful optimization of flow rates, reactor design, and reagent introduction.
Troubleshooting Protocol:
-
Flow Rate and Residence Time:
-
Action: Optimize the flow rates of the reagent streams to control the stoichiometry and residence time in the reactor.
-
Rationale: Residence time is the equivalent of reaction time in batch chemistry and is a critical parameter for optimization.[7]
-
-
Reactor Material and Design:
-
Action: Choose a reactor material that is compatible with your reagents and solvents. The reactor design (e.g., packed bed, microfluidic) should be appropriate for your reaction type.
-
Rationale: This ensures the stability and efficiency of the flow system.
-
-
Back-Pressure Regulation:
-
Action: Use a back-pressure regulator to maintain a constant pressure within the reactor.
-
Rationale: This allows for heating solvents above their boiling points and can improve reaction rates and prevent bubble formation.
-
c. Photoredox Catalysis
Visible light photoredox catalysis enables novel transformations under mild conditions by utilizing light to generate reactive radical intermediates.[11]
Problem: No reaction, low quantum yield, or catalyst degradation.
Causality: The efficiency of a photoredox reaction depends on the choice of photocatalyst, light source, and reaction setup.
Troubleshooting Protocol:
-
Photocatalyst Selection:
-
Light Source:
-
Action: Ensure your light source (e.g., LEDs, compact fluorescent lamp) emits at a wavelength that is absorbed by the photocatalyst. The intensity and distance of the light source from the reaction vessel are also important parameters.
-
Rationale: Efficient light absorption is necessary to initiate the photocatalytic cycle.
-
-
Degassing:
-
Action: Thoroughly degas the reaction mixture to remove oxygen.
-
Rationale: Oxygen can quench the excited state of the photocatalyst, leading to lower reaction efficiency.
-
III. Data Presentation and Experimental Protocols
Table 1: General Troubleshooting for Low Yield in Heterocyclic Synthesis
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Suboptimal Reaction Conditions | Monitor reaction by TLC/LC-MS. | Systematically vary temperature, time, and concentration.[6] |
| Impure Reagents/Solvents | Analyze starting materials via NMR/LC-MS. | Purify reagents; use anhydrous/degassed solvents.[6] |
| Atmospheric Contamination | Run a control reaction under inert atmosphere. | Employ rigorous inert atmosphere techniques (N₂ or Ar).[6] |
| Catalyst Inactivity/Decomposition | Observe for catalyst precipitation (e.g., Pd black). | Use fresh catalyst; optimize ligand-to-metal ratio.[5] |
| Product Decomposition | Monitor product concentration over time. | Lower reaction temperature; reduce reaction time.[5] |
| Inefficient Mixing | Visually inspect for heterogeneous mixture. | Increase stir rate; use a more appropriate stir bar.[6] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general guideline for optimizing a Suzuki-Miyaura coupling reaction using microwave-assisted synthesis.
-
Reagent Preparation:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
-
Solvent Addition:
-
Add 5 mL of a degassed solvent mixture (e.g., Dioxane/H₂O, 4:1).
-
-
Reaction Setup:
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
-
Microwave Irradiation:
-
Set the reaction temperature to 120 °C and the power to 100 W.
-
Set the reaction time to 15 minutes.
-
-
Work-up and Analysis:
-
After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure.
-
Analyze the crude product by TLC and LC-MS to determine the conversion and yield.
-
IV. Visualizations
Diagram 1: General Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Diagram 2: Key Parameters for Optimizing a Suzuki-Miyaura Coupling Reaction
Caption: Critical parameters to consider when optimizing a Suzuki-Miyaura coupling.
Diagram 3: Conceptual Setup for Continuous Flow Synthesis of a Heterocycle
Caption: A simplified schematic of a continuous flow synthesis setup.
V. References
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. Retrieved from
-
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. Retrieved from
-
Taylor & Francis Online. (2025, September 22). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis. Retrieved from
-
MDPI. (2020, September 14). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI. Retrieved from
-
PubMed. (2021, October 18). Recent advances in continuous flow synthesis of heterocycles. PubMed. Retrieved from
-
Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Retrieved from
-
Bentham Science. (2023, October 12). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. Retrieved from
-
RSC Publishing. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Royal Society of Chemistry. Retrieved from
-
PubMed. (2024, September 20). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed. Retrieved from
-
National Academic Digital Library of Ethiopia. (2018). Flow Chemistry for the Synthesis of Heterocycles. National Academic Digital Library of Ethiopia. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. ResearchGate. Retrieved from
-
RSC Publishing. (n.d.). Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis. Royal Society of Chemistry. Retrieved from
-
Taylor & Francis Online. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis. Retrieved from
-
Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Frontiers. Retrieved from
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from
-
MDPI. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Retrieved from
-
MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Retrieved from
-
International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Retrieved from
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Photoredox catalysis. Organic Chemistry Portal. Retrieved from
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 10. National Academic Digital Library of Ethiopia [ndl.ethernet.edu.et]
- 11. mdpi.com [mdpi.com]
- 12. ethz.ch [ethz.ch]
Preventing side reactions in the synthesis of pentanoate derivatives
The following guide serves as a specialized Technical Support Center for researchers and process chemists working with pentanoate (valerate) derivatives. It is structured to address real-world experimental failures, providing mechanistic insights and validated protocols.
Status: Online | Tier: Senior Application Support | Topic: Side Reaction Mitigation
Welcome to the Pentanoate Synthesis Support Hub. Below you will find resolved "Support Tickets" addressing the most common failure modes in valerate chemistry: Hydrolysis/Equilibrium Stalling , Acyl Migration (Isomerization) , and Unwanted Condensations .
📂 Module 1: The Equilibrium Trap (Fischer Esterification)
Ticket #101: "My yield for ethyl pentanoate is stuck at ~65% despite refluxing for 24 hours. I am using H2SO4 as a catalyst."
💡 Diagnosis: Water Inhibition & Equilibrium Limits
Fischer esterification is an equilibrium-limited process (
Mechanistic Insight: Water acts as a stronger nucleophile than the alcohol, attacking the protonated carbonyl of the pentanoic acid/ester, driving the reaction backward.
🛠️ Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Water Removal | Dean-Stark Trap (Toluene) or Molecular Sieves (3Å/4Å) | Azeotropic removal (Toluene/Water bp 85°C) physically removes product water, shifting equilibrium (Le Chatelier’s Principle). |
| Stoichiometry | Excess Alcohol (5-10 eq) | Using the alcohol as the solvent drives the reaction forward via mass action kinetics. |
| Catalyst | p-TsOH (1-5 mol%) vs H2SO4 | p-Toluenesulfonic acid is soluble in organic solvents and less oxidizing than H2SO4, reducing charring/coloration. |
📉 Visual Workflow: Method Selection
Figure 1: Decision tree for selecting the correct esterification strategy based on substrate sensitivity.
Caption: Decision matrix for selecting synthesis routes. Use Fischer for robust alkyl pentanoates; Steglich or Anhydride methods for complex drug intermediates.
📂 Module 2: The "Moving Target" (Acyl Migration)
Ticket #205: "Synthesizing Betamethasone 17-Valerate. HPLC shows a growing peak for the 21-Valerate isomer during workup."
💡 Diagnosis: Intramolecular Transesterification
This is the most critical side reaction in steroid valerate synthesis. Pentanoate esters on vicinal diols (like the C17/C21 position in corticosteroids) are prone to Acyl Migration . Under basic or acidic aqueous conditions, the valerate group migrates from the sterically hindered C17 secondary alcohol to the less hindered C21 primary alcohol to form the thermodynamically more stable (but biologically less potent) isomer.
Mechanistic Insight: The reaction proceeds via a cyclic orthoester intermediate. The C21 hydroxyl attacks the C17 ester carbonyl. This is catalyzed by pH extremes (both acid and base) and heat .
🛠️ Prevention Strategy
-
Strict pH Control: Maintain pH 4.0–5.0 during workup. Avoid sodium hydroxide or bicarbonate washes if possible; use dilute acetate buffers.
-
Kinetic Control: Perform the reaction and workup at low temperatures (0°C to -10°C).
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) during workup, as they facilitate proton transfer. Use aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate.
📉 Diagram: Mechanism of Acyl Migration
Figure 2: The 17→21 Acyl Shift Mechanism in Corticosteroids.
Caption: Under basic conditions, the C21 hydroxyl attacks the C17 valerate, forming a cyclic intermediate that collapses to the stable 21-valerate.
📂 Module 3: The "Self-Destruct" (Claisen Condensation)
Ticket #309: "My reaction mixture turned into a thick yellow gel. I used Sodium Ethoxide to catalyze the transesterification of ethyl pentanoate."
💡 Diagnosis: Claisen Condensation
Pentanoate derivatives possess two alpha-protons ($ \alpha
🛠️ Mitigation Table
| Parameter | Safe Range/Choice | Danger Zone |
| Catalyst | Acid (H2SO4, HCl) or Mild Base (K2CO3, Pyridine) | Strong Bases (NaOEt, NaH, LDA) |
| Temperature | < 60°C (for base methods) | > 80°C with Base |
| Solvent | Non-enolizable (DCM, Toluene) | Protic solvents with matching pKa |
🧪 Validated Experimental Protocols
Protocol A: High-Yield Synthesis of Alkyl Pentanoates (Fischer Method)
Best for: Simple esters (Ethyl pentanoate, Pentyl pentanoate).
-
Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charge: Add Pentanoic Acid (1.0 eq), Alcohol (3.0–5.0 eq), and Toluene (solvent volume to fill flask 50%).
-
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 eq).
-
Reaction: Heat to reflux (bath temp ~120-130°C). Water will collect in the trap.[1]
-
Checkpoint: Monitor water volume. Reaction is complete when water collection stops (theoretical vol: 18mL per mol).
-
-
Workup: Cool to RT. Wash organic layer with Sat. NaHCO
(removes unreacted acid) and Brine. -
Purification: Dry over MgSO
, filter, and concentrate. Distill the crude oil.
Protocol B: Synthesis of Steroid Valerates (Acid Anhydride Method)
Best for: Betamethasone Valerate, Estradiol Valerate.
-
Setup: Flame-dried RBF under Nitrogen atmosphere.
-
Charge: Dissolve Steroid (1.0 eq) in anhydrous Pyridine (10 vol) or DCM/Pyridine mixture.
-
Activation: Cool to 0°C (Ice bath).
-
Addition: Dropwise addition of Valeric Anhydride (1.2 eq) or Valeryl Chloride (1.1 eq). Note: Chloride is more reactive but generates HCl; Anhydride is milder.
-
Reaction: Stir at 0°C for 4 hours. Monitor by TLC/HPLC. Do not heat.
-
Quench: Pour into ice-cold dilute HCl (pH ~4) to neutralize pyridine. Crucial: Keep cold to prevent migration.
-
Extraction: Extract immediately with cold Ethyl Acetate.
-
Purification: Recrystallization from Methanol/Water (controlled temp).
📚 References
-
Fischer Esterification Kinetics & Mechanism Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source:[2][3] Master Organic Chemistry URL:[Link]
-
Acyl Migration in Steroids Title: Formulation factors affecting the isomerization rate of betamethasone-17-valerate Source: National Institutes of Health (PubMed) URL:[Link]
-
Claisen Condensation Side Reactions Title: The Claisen Condensation Reaction Source:[4][5][6][7] Chemistry LibreTexts URL:[Link]
-
General Esterification Procedures Title: Fischer Esterification-Typical Procedures Source: OperaChem URL:[Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Challenges in the Purification of Ethyl 2,2-dimethyl-4-oxopentanoate
Welcome to the technical support guide for Ethyl 2,2-dimethyl-4-oxopentanoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this valuable β-keto ester intermediate. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Introduction
Ethyl 2,2-dimethyl-4-oxopentanoate is a β-keto ester, a class of compounds widely utilized as synthetic intermediates in organic chemistry.[1] The presence of multiple reactive sites, including two carbonyl groups and an ester functionality, makes it a versatile building block. However, these same features present distinct challenges during purification. Issues such as thermal instability, susceptibility to hydrolysis, and the presence of structurally similar impurities from synthesis require carefully optimized purification strategies. This guide will address these challenges directly, providing both the "how" and the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of Ethyl 2,2-dimethyl-4-oxopentanoate relevant to its purification?
Understanding the physical properties is the first step in designing a robust purification strategy. While specific experimental data can vary, the following table summarizes key computed and expected properties.
| Property | Value / Expected Range | Significance for Purification |
| Molecular Formula | C₉H₁₆O₃ | - |
| Molecular Weight | 172.22 g/mol [2] | Influences boiling point and diffusion in chromatography. |
| Boiling Point | High at atmospheric pressure; susceptible to decomposition. | Vacuum distillation is the preferred method over atmospheric distillation to prevent degradation.[3] |
| Polarity | Moderately polar | Dictates choice of solvents for extraction and chromatography. Soluble in common organic solvents like ethyl acetate, dichloromethane, and ether.[4] |
| Keto-Enol Tautomerism | Exists in equilibrium between keto and enol forms. | The enol form can interact differently with silica gel compared to the keto form, potentially causing band broadening in column chromatography. |
| Thermal Stability | Limited. Prone to decomposition at elevated temperatures. | High temperatures during distillation or solvent removal must be avoided.[5] |
Q2: What are the most common impurities I should expect?
Impurities typically arise from the starting materials, side reactions, or subsequent decomposition. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like ethyl isobutyrylacetate or other alkylating agents.[6]
-
Byproducts of Alkylation: Incomplete or side reactions during synthesis can lead to structurally similar keto esters.[7]
-
Hydrolysis Products: The ester can be hydrolyzed to the corresponding carboxylic acid (2,2-dimethyl-4-oxopentanoic acid) if exposed to water, especially under acidic or basic conditions.[8]
-
Self-Condensation Products: Like many ketones and esters, self-condensation can occur under certain conditions, leading to higher molecular weight impurities.
Q3: Why is the compound described as a "yellow oil" in some literature, and how can I remove the color?
The yellow coloration is typically due to trace impurities, often conjugated or polymeric species formed through decomposition or side reactions at elevated temperatures.
-
Activated Charcoal: For minor color bodies, treatment with a small amount of activated charcoal can be effective. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane), add a spatula tip of activated charcoal, stir for 10-15 minutes, and then filter through a pad of Celite to remove the charcoal before proceeding with further purification.[3]
-
Column Chromatography: Flash chromatography is highly effective at separating the desired compound from colored, often more polar, impurities.[9][10]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Q4: My TLC shows multiple spots close together after the reaction. How do I achieve a good separation?
This is a common challenge, indicating the presence of structurally similar compounds.
-
Cause: The spots likely correspond to the desired product and closely related byproducts (e.g., from incomplete reaction or side reactions).
-
Solution: Optimize TLC and Column Chromatography.
-
Solvent System Screening: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf). A standard starting point for β-keto esters is a mixture of hexanes and ethyl acetate.[9][11] Test various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system will give your target compound an Rf of approximately 0.2-0.35.[3][12]
-
Consider a Less Polar System: If spots are still clustered, try a less polar solvent system like ether/hexane or dichloromethane/hexane.[11]
-
Flash Chromatography: Once an optimal solvent system is identified, use flash column chromatography for the purification. This technique uses air pressure to accelerate solvent flow, leading to better resolution and faster separation compared to traditional gravity chromatography.[12][13]
-
Q5: The compound appears to be decomposing during vacuum distillation. What's going wrong?
Thermal decomposition is a significant risk with β-keto esters.
-
Cause: The distillation temperature is likely too high, even under vacuum. This can be due to an inefficient vacuum pump, leaks in the system, or excessive heating.
-
Solution: Refine the Distillation Technique.
-
Ensure a High Vacuum: Use a high-quality vacuum pump and check all glass joints for a proper seal. Greasing the joints lightly can prevent leaks.[3] A stable vacuum of 1-10 mmHg is recommended.[3]
-
Use a Cold Trap: Place a cold trap between your apparatus and the vacuum pump to protect the pump and maintain a stable vacuum.[3]
-
Control Heating: Heat the distillation flask gently and evenly using a heating mantle with a stirrer. Do not overheat. The goal is to find the lowest possible temperature at which the compound distills at a reasonable rate.[3]
-
Fractional Distillation: Use a short-path distillation apparatus or a column with a few theoretical plates (like a Vigreux column) to improve separation from less volatile impurities at a lower temperature.[14]
-
Q6: My yield is very low after flash column chromatography. Where did my product go?
Low recovery can result from several factors related to the compound's interaction with the silica gel.
-
Cause 1: Irreversible Adsorption: The slightly acidic nature of silica gel can sometimes lead to strong adsorption or decomposition of sensitive compounds. The keto-enol tautomerism can also complicate elution.
-
Solution 1: Deactivate the Silica Gel. If you suspect decomposition, you can use silica gel that has been treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. However, this will require removal of the triethylamine from the final product. A better first approach is often to simply minimize the time the compound spends on the column.
-
Cause 2: Eluting with too Polar a Solvent: Using a solvent system that is too polar can cause your compound to elute very quickly along with impurities, leading to mixed fractions that are discarded.
-
Solution 2: Use Gradient Elution. Start with a less polar solvent system (e.g., 5% EtOAc/Hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 10-20% EtOAc/Hexane) to elute your target compound.[13][15] This provides better separation and recovery.
-
Cause 3: Co-elution with a UV-inactive impurity: If you are monitoring fractions by UV shadowing on a TLC plate, you may be combining your product with a non-UV-active impurity of similar polarity, leading to a lower-than-expected mass after solvent removal.
-
Solution 3: Use a Staining Agent. After checking TLC by UV, stain the plate with a universal stain like potassium permanganate or vanillin to visualize all compounds and ensure you are pooling pure fractions.
Purification Strategy Decision Workflow
The choice between distillation and chromatography depends on the nature of the impurities. This diagram outlines a logical workflow for selecting the appropriate primary purification method.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for purifying Ethyl 2,2-dimethyl-4-oxopentanoate on a gram scale.
1. Preparation and Solvent Selection:
- Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes.[11] The desired compound should have an Rf value of approximately 0.2-0.3 for optimal separation.[3]
- Prepare the chosen eluent. For a 1g scale, you may need 500 mL to 1 L of solvent.
- For routine separations, use approximately 40-50 g of silica gel (230-400 mesh) per 1 g of crude mixture.[13]
2. Column Packing (Dry Packing Method):
- Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
- Add a ~1 cm layer of sand.[15]
- Pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing.
- Add another ~1 cm layer of sand on top of the silica gel.[3]
- Run the initial, least polar eluent through the column using air pressure until the silica is fully wetted and the solvent level is at the top of the sand layer. Do not let the column run dry.[13]
3. Sample Loading:
- Dissolve your crude product (~1 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).
- Add ~2 g of Celite or silica gel to this solution and remove the solvent by rotary evaporation until a dry, free-flowing powder remains.[15] This method, known as dry loading, generally results in better separation.
- Carefully add the powder sample onto the top layer of sand in the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column, being sure not to disturb the top layer.
- Apply gentle air pressure to begin eluting the column at a flow rate of about 2 inches per minute.[12]
- Collect fractions in test tubes (e.g., 10-20 mL per fraction).
- Monitor the elution of the product by TLC, analyzing every few fractions.[13]
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. Be sure to use a water bath temperature below 40°C to prevent decomposition.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile or high-boiling impurities.
1. Apparatus Setup:
- Use a round-bottom flask of an appropriate size for the amount of crude material. The flask should not be more than two-thirds full.
- Add a magnetic stir bar for smooth boiling.
- Assemble a short-path or Vigreux distillation apparatus. Lightly grease all ground-glass joints with vacuum grease to ensure a good seal.[3]
- Connect the apparatus to a vacuum pump with a cold trap in between.[3]
2. Distillation Procedure:
- Transfer the crude Ethyl 2,2-dimethyl-4-oxopentanoate to the distillation flask.
- Begin stirring the liquid.
- Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).
- Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
- Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
- Collect the main fraction that distills at a constant temperature. This is your purified product.
- Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains.
3. Shutdown:
- Remove the heat source and allow the apparatus to cool completely to room temperature.
- Slowly and carefully release the vacuum before disassembling the apparatus.
Purity Assessment
After purification, it is crucial to confirm the purity of the final product.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and confirming the molecular weight of the compound. The sample is vaporized and separated on a capillary column, providing high resolution.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water is suitable for analyzing β-keto esters and quantifying purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and can reveal the presence of impurities.
References
- Technical Support Center: Purification of Crude 2,2-Dimethyl-4-oxopentanenitrile. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for Ethyl 2,4-dioxopentanoate. Benchchem.
- III Analytical Methods. Japan International Cooperation Agency.
- Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. PrepChem.com.
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]
- Determination of volatile organic compounds in the air by mass spectrometry. PhareSST.
- APPENDIX 3E Column Chromatography. SciSpace.
- Preventing hydrolysis of β-keto ester during Dieckmann condensation. Benchchem.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
- Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry.
- Rapid chromatographic technique for preparative separations with moderate resolution. Moodle@Units.
-
Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
- 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. Benchchem.
- Synthesis of ethyl-2-methyl-4-pentenoate. PrepChem.com.
-
(PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Available from: [Link]
-
Ethyl 2,2-dimethyl-3-oxopentanoate. PubChem. Available from: [Link]
-
Kinetics and hazards of thermal decomposition of methyl ethyl ketone peroxide by DSC. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. env.go.jp [env.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. moodle2.units.it [moodle2.units.it]
- 13. scispace.com [scispace.com]
- 14. prepchem.com [prepchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 17. ijpsr.com [ijpsr.com]
Technical Support Center: Purification & Removal of Unreacted Starting Materials
Welcome to the Technical Support Center for chemical purification. Removing unreacted starting materials from a crude product mixture is a critical bottleneck in synthetic chemistry, particularly when driving reactions to completion requires a large stoichiometric excess of one reagent.
This guide provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative data to help you isolate your target compound efficiently without relying solely on traditional, solvent-intensive chromatography.
Diagnostic Workflow
Before selecting a purification method, you must analyze the physical and chemical properties of the unreacted starting material relative to your product. The decision matrix below illustrates the logical relationship between impurity characteristics and the optimal purification strategy.
Diagnostic workflow for selecting the optimal purification method for unreacted starting materials.
Troubleshooting Guides
Issue 1: Excess nucleophilic/electrophilic starting materials co-elute with the product.
Symptom: You used a 3-fold excess of an amine to drive an acylation to completion, but the unreacted amine streaks on silica gel and co-elutes with your target amide. Causality & Solution: Amines and amides often share similar polarities, making liquid chromatography inefficient. The scientifically rigorous solution is to utilize Polymer-Supported Quench (Scavenger Resins) . By adding an electrophilic resin (e.g., Polystyrene-Isocyanate), the unreacted amine covalently bonds to the insoluble polymer backbone. This creates a self-validating purification system: the physical phase change (soluble liquid to insoluble solid) guarantees the removal of the amine upon simple filtration.
Issue 2: Unreacted linkers are causing false positives in Direct-to-Biology (D2B) assays.
Symptom: During the synthesis of Proteolysis Targeting Chimeras (PROTACs), the crude mixture is tested directly in cell-based assays. However, the maximum degradation (
Issue 3: Batch workup is creating a bottleneck in continuous flow synthesis.
Symptom: You have successfully telescoped a multi-step continuous flow synthesis, but unreacted reagents from step 1 are poisoning the catalyst in step 2. Causality & Solution: Batch purification disrupts the continuous nature of flow chemistry. You must integrate In-Line Purification . By packing a glass column with a scavenger resin and placing it between reactor coils, unreacted materials are covalently captured as the stream flows through. For this to work, the residence time within the scavenger column must be optimized to match the reaction kinetics of the polymer-supported quench.
Quantitative Data: Scavenger Resin Selection
To successfully implement a polymer-supported quench, you must select a resin with the correct functional group and calculate the appropriate equivalents based on its loading capacity .
| Scavenger Resin | Target Unreacted Material | Typical Loading Capacity | Recommended Equivalents | Optimal Swelling Solvents |
| PS-Trisamine | Acid chlorides, sulfonyl chlorides, isocyanates | 3.0 - 4.0 mmol/g | 3 - 5 eq. | DCM, THF, DMF |
| PS-Isocyanate | Primary and secondary amines | 1.0 - 1.7 mmol/g | 3 - 4 eq. | DCM, THF, DMF |
| PS-Benzaldehyde | Primary amines (forms imines) | 1.2 - 1.5 mmol/g | 3 - 5 eq. | DCM, THF, Toluene |
| PS-Thiophenol | Alkylating agents, Michael acceptors | 1.3 - 1.8 mmol/g | 2 - 3 eq. | DCM, THF, DMF |
| PS-TsNHNH₂ | Aldehydes, ketones | 2.0 - 2.5 mmol/g | 2 - 4 eq. | DCM, THF, EtOH |
Experimental Protocols
Protocol 1: Batch Purification using Polymer-Supported Quench
This protocol describes the removal of excess electrophiles (e.g., benzoyl chloride) using PS-Trisamine resin.
Step-by-Step Methodology:
-
Quantification: Determine the molar amount of excess starting material remaining in the crude mixture (e.g., if 1.5 mmol was used for a 1.0 mmol reaction, 0.5 mmol remains).
-
Resin Calculation: Calculate the required mass of PS-Trisamine. For 0.5 mmol of excess reagent, using 4 equivalents requires 2.0 mmol of scavenging capacity. If the resin loading is 3.0 mmol/g, weigh out 0.67 g of resin.
-
Swelling & Reaction: Add the crude reaction mixture to a vial containing the dry resin. Dilute with a highly swelling solvent (e.g., Dichloromethane) to a volume of 5-10 mL.
-
Agitation: Place the vial on an orbital shaker for 2–4 hours at room temperature. Crucial Causality: Do not use magnetic stir bars. Magnetic stirring physically grinds the fragile polystyrene beads into a fine powder, which will clog the filter and contaminate your final product.
-
Filtration: Transfer the suspension to a fritted syringe (polyethylene frit, 20 μm porosity) and filter the solution into a clean collection flask.
-
Washing: Wash the resin bed with 3 column volumes of DCM, followed by 1 column volume of Methanol to elute any non-covalently trapped product from the polymer matrix.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the purified product.
Protocol 2: In-Line Purification via Scavenger Columns in Flow Chemistry
This protocol details the continuous removal of unreacted amines using an in-line PS-Isocyanate column.
Step-by-Step Methodology:
-
Column Packing: Pack a stainless-steel or heavy-wall glass Omnifit column with PS-Isocyanate resin. Ensure frits are securely placed at both the inlet and outlet.
-
Priming: Pump the reaction solvent (e.g., THF) through the column at 0.5 mL/min to fully swell the resin. Crucial Causality: Failing to pre-swell the resin will cause the polymer to expand during the reaction, generating immense backpressure that can rupture the column.
-
Integration: Connect the column downstream of your primary flow reactor. Ensure the system is equipped with a pressure relief valve.
-
Residence Time Optimization: Adjust the flow rate so that the crude stream has a residence time of at least 10 minutes within the resin bed, allowing sufficient time for the covalent capture of the amine.
-
Collection: Collect the eluent continuously. The exiting stream will be completely free of the unreacted amine starting material.
Frequently Asked Questions (FAQs)
Q: Why is my product yield lower than expected after scavenger resin treatment? A: The product may be physically trapped within the hydrophobic polymer matrix. Ensure you are washing the filtered resin with a highly polar solvent (like Methanol or Acetonitrile) to disrupt non-specific hydrophobic interactions. Additionally, verify that your product does not contain functional groups that inadvertently react with the scavenger.
Q: Can I reuse covalent scavenger resins? A: No. Covalent scavenger resins (like PS-Isocyanate or PS-Trisamine) form permanent chemical bonds with the unreacted starting material. They are strictly single-use. However, ion-exchange resins used for non-covalent "catch-and-release" purification can be regenerated using strong acids or bases.
Q: How do I remove unreacted starting materials that lack reactive functional groups (e.g., simple aromatics)? A: If the starting material is chemically inert, covalent scavenging will not work. You must exploit physical properties. If the material is volatile, use vacuum distillation or a rotary evaporator. If it is non-volatile, consider selective crystallization by altering the solvent system to exploit solubility differences between the product and the starting material.
References
-
Lesney, M. S. "Combichem scavenging." Modern Drug Discovery, 2002.[Link]
-
Hendrick, C. E., et al. "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation." ACS Medicinal Chemistry Letters, 2022.[Link]
-
Weeranoppanant, N., & Adamo, A. "In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020.[Link]
- Flynn, D. L., et al. "Rapid purification by polymer supported quench.
Improving the efficiency of vacuum distillation for high-boiling esters
Technical Support Center: High-Boiling Ester Distillation Subject: Optimization & Troubleshooting for Thermally Labile, High-Molecular-Weight Esters Ticket ID: #HBE-DIST-001 Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the High-Boiling Ester Support Hub. You are likely here because your target ester (boiling point >150°C at atmospheric pressure) is degrading, discoloring, or failing to distill even under vacuum. High-boiling esters (e.g., fatty acid esters, phthalates, complex pharmaceutical intermediates) present a dual challenge: they require high energy to vaporize but possess low activation energies for thermal decomposition.
This guide moves beyond basic textbook setups to address the efficiency and integrity of your separation.
Module 1: System Selection & Strategy
Before troubleshooting a running system, validate that you are using the correct topology.
The Core Conflict: Efficiency in distillation is a function of Pressure and Residence Time .
-
Standard Vacuum Distillation: High residence time (hours). Good for stable compounds.[1]
-
Short Path Distillation (SPD): Low residence time (seconds).[1] Mandatory for heat-sensitive esters.
Decision Logic: Which Setup Do I Need?
Figure 1: Decision matrix for selecting the appropriate distillation topology based on thermal stability and boiling point.
Module 2: Vacuum Integrity (The Foundation)
Most "thermal" problems are actually vacuum problems. If your pressure is not low enough, you are forced to add excess heat, causing degradation.
FAQ: Vacuum Troubleshooting
Q: I have a rotary vane pump rated for 0.01 mbar, but my system stalls at 2.0 mbar. Is my pump broken? A: Likely not. You are experiencing conductance loss or outgassing , not just a pump failure.
-
The Mechanism: At low pressures (<1 mbar), gas flow transitions from viscous to molecular flow. Narrow tubing or long hoses drastically reduce the "effective speed" of the pump at the flask.
-
The Fix:
-
Shorten all vacuum hoses to <1 meter.
-
Use wide-bore tubing (min 10mm ID).
-
Check for "Virtual Leaks": Solvents trapped in vacuum grease or absorbed into O-rings can outgas continuously, mimicking a leak.
-
Q: How do I confirm my system is tight enough for high-boiling esters? A: Perform the Rate-of-Rise Test (Protocol A).
Protocol A: The Rate-of-Rise (Leak Integrity) Test
Self-Validating Step: Do not proceed to heating until this passes.
-
Isolate: Close the valve between the pump and the distillation rig.
-
Evacuate: Pull the clean, dry system down to its ultimate pressure (e.g., 0.05 mbar).
-
Stop: Close the valve to the pump.
-
Measure: Record pressure rise over 60 seconds.
-
Pass: Rise < 0.05 mbar/min (System is tight).
-
Fail: Rise > 0.5 mbar/min (Physical leak).
-
Virtual Leak: Pressure rises quickly then plateaus (Solvent outgassing).
-
Module 3: Thermal Management & Bumping
High-boiling esters are viscous. They trap vapor bubbles, leading to violent "bumping" that contaminates the distillate.
FAQ: Bumping & Degradation
Q: My ester bumps violently, splashing into the receiver. Boiling chips aren't working. A: Boiling chips are useless under high vacuum because their air pores are evacuated instantly.[2]
-
Solution 1 (Mechanical): Use a magnetic stir bar sized for the flask (egg-shaped bars provide better vortex in round bottoms) at high RPM.
-
Solution 2 (Pneumatic): The Capillary Bleed (See Protocol B). This is the gold standard for difficult distillations.
Q: The ester turns dark/yellow during distillation. How do I stop this? A: This is thermal decomposition.
-
Check Leaks: See Module 2. Lower pressure = Lower Temperature.
-
Eliminate Oxygen: Hot esters oxidize rapidly. Backfill your system with Nitrogen/Argon, never air, when breaking vacuum.
-
Insulate: Wrap the column/head in glass wool and foil. If the top of the flask is cold, you are forcing the pot to overheat just to drive vapor over the bend.
Protocol B: The Capillary Bleed (Anti-Bumping)
Mechanism: Introduces a stream of micro-bubbles to serve as nucleation sites, breaking surface tension.
-
Fabricate: Take a glass Pasteur pipette. Heat the center over a flame until pliable. Pull rapidly to create a hair-thin capillary filament. Break it so the tip is open but microscopic.
-
Insert: Place this capillary through a thermometer adapter (with O-ring) into the boiling flask. The tip must reach the very bottom of the liquid.
-
Control: Connect the top of the capillary to a needle valve or a balloon filled with inert gas (N2/Ar).
-
Tune: Adjust until a fine stream of micro-bubbles rises through the liquid. This prevents the "superheating" that causes bumping.[2]
Module 4: Fractionation & Collection
Separating the target ester from impurities with similar boiling points.
Data Table: Efficiency Comparison
| Feature | Simple Vacuum Distillation | Fractional (Vigreux) | Short Path (SPD) |
| Separation Power | Low (1 Theoretical Plate) | Medium (3-5 Plates) | Low (1 Plate) |
| Pressure Drop | Low | High (Requires stronger vacuum) | Very Low |
| Residence Time | High (Thermal risk) | High (Thermal risk) | Very Low (Safe) |
| Best For: | Solvent removal | Separating isomers | High-boiling, heat-sensitive esters |
Q: My product solidifies in the condenser (Freezing). A: High-molecular-weight esters often have melting points above room temperature.
-
The Fix: Do not use tap water or chiller fluid. Use a recirculating heater set to 40-60°C (or warmer than the ester's melting point) for the condenser. If you cool it too much, the ester crystallizes and blocks the vacuum path, creating a dangerous pressure buildup.
Module 5: Troubleshooting Logic Workflow
Figure 2: Troubleshooting logic flow for common distillation failures.
References
-
Sigma-Aldrich. Atmospheric Pressure - Temperature Nomograph. (Used for correcting boiling points from vacuum to atmospheric pressure). Link
-
Buchi Labortechnik AG. Vacuum Distillation Guide: Theory and Practice. (Foundational principles of evaporation and vacuum dynamics). Link
-
Org. Synth. 1940, 20, 51. Purification of High Boiling Esters via Vacuum Distillation. (Historical but authoritative protocol for ester handling). Link
-
Scientific Glassblowing Learning Center. Proper Use of Capillary Bleeds in Vacuum Distillation. (Technical methodology for bumping prevention). Link
-
Chem. Eng. Progress. Short Path Distillation for Heat Sensitive Materials.[1] (Comparative efficiency data for SPD vs. Batch). Link
Sources
Technical Support Center: Minimizing Ester Hydrolysis During Reaction Workup
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing process chemistry and drug development workflows, I frequently observe that the most common point of failure in ester synthesis is not the reaction itself, but the workup.
Esters are thermodynamically unstable relative to their constituent carboxylic acids and alcohols in aqueous media; their survival during isolation is purely kinetic. When we design a workup, we are racing against the clock to neutralize catalysts without providing the activation energy or the nucleophiles necessary to cleave the newly formed C-O bond. This guide provides field-proven, mechanistic troubleshooting strategies to ensure the structural integrity of your ester products.
Part 1: Troubleshooting Guide & FAQs
Q1: Why did my ester product degrade during the neutralization step of my Fischer esterification?
Cause: Use of strong aqueous bases (e.g.,
Q2: How does the structure of my target ester influence its stability during extraction? Cause: Steric and electronic microenvironments dictate the activation energy required for hydrolysis. Mechanistic Insight: Esters derived from primary alcohols (e.g., methyl or ethyl esters) have an unhindered Bürgi-Dunitz trajectory, making them highly susceptible to nucleophilic attack. Conversely, bulky esters (e.g., tert-butyl or adamantyl esters) sterically block the incoming water or hydroxide nucleophile, significantly increasing their hydrolytic half-life. Furthermore, electron-withdrawing groups near the carbonyl increase electrophilicity, accelerating hydrolysis[3]. Solution: If synthesizing a highly unhindered or electronically activated ester, avoid aqueous workups entirely if possible, or strictly limit biphasic contact time to < 5 minutes.
Q3: My ester is highly sensitive (e.g., a phenolic ester or activated NHS ester). How can I avoid aqueous hydrolysis entirely?
Cause: Even the mild pH 8 environment of aqueous
Part 2: Quantitative Data & Mechanistic Rationale
The following table summarizes the critical parameters that dictate the rate of ester hydrolysis during workup procedures.
| Parameter | Condition | Relative Hydrolysis Risk | Mechanistic Rationale |
| pH | < 4 (Strong Acid) | Moderate | Acid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, leading to reversible cleavage[2]. |
| pH | 6–8 (Mild Base) | Low | Represents the kinetic minimum for hydrolysis; insufficient |
| pH | > 10 (Strong Base) | High | Irreversible saponification driven by the strong |
| Temperature | > 25 °C | High | Provides the thermal activation energy required to overcome steric and electronic transition state barriers[1]. |
| Temperature | 0–5 °C (Ice Bath) | Low | Exponentially suppresses the kinetic rate of nucleophilic attack according to the Arrhenius equation. |
| Sterics | Primary Alcohol Ester | High | Open trajectory allows unhindered nucleophilic attack at the carbonyl carbon. |
| Sterics | Tertiary Alcohol Ester | Low | Bulky substituents sterically block the approach of water or hydroxide ions. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Mild Aqueous Workup (For Standard Aliphatic/Aromatic Esters)
Designed to minimize contact time and thermal energy during the neutralization of acidic catalysts.
-
Cooling: Transfer the crude reaction mixture to an Erlenmeyer flask and cool to 0–5 °C using an ice-water bath.
-
Dilution: Dilute the mixture with a water-immiscible organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane) to lower the concentration of the acid catalyst.
-
Quenching: Slowly add ice-cold saturated aqueous
dropwise. Caution: Vigorous gas evolution will occur if neutralizing acidic catalysts like [4]. -
Self-Validation Check 1: Test the aqueous layer with pH paper. It must read between 7.0 and 8.0. If it is acidic, add more
. -
Phase Separation: Transfer to a separatory funnel. Immediately separate the phases to minimize aqueous contact time to under 5 minutes[1].
-
Washing: Wash the organic layer once with ice-cold brine (saturated
) to remove residual water and salts. -
Self-Validation Check 2: Spot the organic layer on a TLC plate against the starting carboxylic acid. A successful workup will show no baseline spot (indicating complete removal of the acid and no hydrolysis).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo at a water bath temperature not exceeding 30 °C.
Protocol B: Non-Aqueous Neutralization (For Highly Sensitive/Activated Esters)
Designed to completely eliminate water from the neutralization process, preventing hydrolysis of highly electrophilic esters.
-
Dilution: Dilute the crude reaction mixture with an anhydrous organic solvent (e.g., anhydrous Dichloromethane) under an inert atmosphere (Nitrogen or Argon)[1].
-
Neutralization: Add a 5-fold molar excess of finely powdered, anhydrous
or a basic ion-exchange resin (e.g., Amberlyst A21) directly to the organic phase.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Agitation: Stir the suspension vigorously at room temperature for 15–30 minutes. The solid base will neutralize the acid catalyst without introducing water.
-
Self-Validation Check: Remove a 100 µL aliquot of the suspension, filter it through a syringe filter, and spot it on wet pH indicator paper. The damp paper should indicate a neutral pH (~7).
-
Filtration: Filter the mixture through a pad of Celite or a fine glass frit to remove the solid salts.
-
Isolation: Concentrate the filtrate in vacuo to isolate the pure ester.
Part 4: Workflow & Kinetic Visualizations
Decision tree for selecting the optimal ester workup strategy based on substrate sensitivity.
Kinetic pathways of ester hydrolysis demonstrating the danger of irreversible saponification.
References
-
Organic Chemistry Portal. "Ester synthesis by esterification." Organic-Chemistry.org. Available at:[Link]
-
Sparkl. "Revision Notes - Hydrolysis of Esters with Acid or Alkali." Sparkl.me. Available at:[Link]
-
Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation." RSC Books. Available at:[Link]
Sources
Validation & Comparative
GC-FID vs. HPLC-UV: A Strategic Analysis for Organic Compound Characterization
Executive Summary
In the characterization of organic compounds, the choice between Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is rarely a matter of preference—it is a decision dictated by the physicochemical properties of the analyte.
This guide moves beyond basic definitions to provide a rigorous technical comparison. While GC-FID is the gold standard for volatile, thermally stable hydrocarbons due to its superior resolution and universal carbon response, HPLC-UV remains indispensable for thermally labile, polar, and high-molecular-weight pharmaceuticals. This document synthesizes experimental data, decision frameworks, and validated protocols to empower researchers in selecting the optimal modality.
Part 1: The Physics of Separation & Detection
Understanding the underlying mechanisms is critical for troubleshooting and method development.
Separation Mechanics[1]
-
GC-FID (Thermodynamic Partitioning): Separation is driven by the analyte's vapor pressure and its affinity for the stationary phase (usually a polysiloxane polymer). The mobile phase (carrier gas) is inert and does not interact with the analyte; temperature is the primary control variable.
-
HPLC-UV (Solvophobic Interactions): Separation occurs via competitive interaction between the analyte, the mobile phase (solvent), and the stationary phase (e.g., C18 silica). The mobile phase is chemically active, allowing manipulation of selectivity via pH, polarity, and ionic strength.
Detection Principles
-
FID (The Carbon Counter): The eluate is burned in a hydrogen/air flame. Organic compounds ionize, creating a current proportional to the number of reduced carbon atoms. It is "universal" for organics but destructive.
-
UV (The Chromophore Hunter): Analytes pass through a flow cell irradiated with UV light (e.g., 254 nm). Detection depends on the presence of chromophores (conjugated
systems). It is non-destructive but "selective"—compounds lacking chromophores (e.g., sugars, saturated lipids) are invisible.
Part 2: Strategic Decision Framework
The following decision tree illustrates the logical flow for selecting the appropriate instrument based on analyte properties.
Figure 1: Decision matrix for instrument selection based on volatility, thermal stability, and chemical structure.
Part 3: Head-to-Head Performance Analysis
The following data summarizes the operational differences, derived from comparative studies on organic intermediates (e.g., 3,5-Dimethylbenzaldehyde) and lipids [1, 5].
| Feature | GC-FID | HPLC-UV |
| Analyte Scope | Volatile, thermally stable organics (MW < 500 Da).[1] | Non-volatile, labile, polar, high MW (> 2000 Da). |
| Sensitivity (LOD) | High (pg range) for hydrocarbons. | Moderate to High (ng range), dependent on extinction coefficient ( |
| Linearity | Excellent ( | Good ( |
| Selectivity | High resolution (capillary columns).[2][3][4] | Tunable via mobile phase chemistry. |
| Sample Prep | Minimal (solvent extraction). Must be water-free. | Simple (dilution). Tolerates water/buffers. |
| Cost per Run | Low (Gas is cheap). | High (HPLC grade solvents + waste disposal). |
| Throughput | Fast (Minutes).[4][5] | Moderate (10-60 Minutes). |
Key Insight: GC-FID is generally more cost-effective and offers higher resolution (theoretical plates) for complex mixtures like essential oils or petrochemicals. HPLC-UV is the regulatory standard for pharmaceutical potency assays due to its ability to analyze drugs in their native (salt) forms without thermal degradation [2, 3].
Part 4: Experimental Protocols & Case Studies
Case Study A: Analysis of Volatile Lipids (FAMEs)
Objective: Quantification of Fatty Acid Methyl Esters (FAMEs). Why GC-FID? FAMEs are volatile and thermally stable. They lack strong chromophores, making UV detection at standard wavelengths (254 nm) difficult and requiring low-wavelength (205 nm) detection which is prone to solvent interference [4].
Protocol 1: GC-FID Workflow[2]
-
Sample Preparation: Extract lipids using hexane. Transesterify to FAMEs using methanolic KOH. Dry over anhydrous
. -
Instrument Parameters:
-
Column: Fused silica capillary column (e.g., DB-Wax, 30m x 0.25mm).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: 50°C (1 min)
25°C/min to 200°C 3°C/min to 230°C (hold 20 min). -
Detector (FID): 280°C.
flow: 30 mL/min; Air flow: 300 mL/min.
-
-
Data Output: Sharp, well-resolved peaks for C16:0, C18:1, etc.
-
Validation: Linearity
; RSD < 1.5% [4].
Case Study B: Analysis of Thermally Labile Pharmaceutical (Eugenol)
Objective: Quantification of Eugenol in Clove Extract. Why HPLC-UV? While Eugenol can be analyzed by GC, HPLC allows analysis at ambient temperature, preventing potential isomerization or degradation of co-eluting heat-sensitive terpenes [5].
Protocol 2: HPLC-UV Workflow
-
Sample Preparation: Dilute extract in Methanol. Filter through 0.45 µm PTFE filter.
-
Instrument Parameters:
-
Data Output: Single peak at ~5.2 min.
-
Validation: Recovery 99.15-101.48%; RSD < 1% [5].
Part 5: Workflow Visualization
The following diagram contrasts the hardware complexity and flow path of both systems.
Figure 2: Comparative instrument flow paths.[4] Note the destructive nature of FID vs. the flow-through nature of UV detection.
References
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2024). A validated comparative study of RP-HPLC, GC-FID and UV spectrophotometric methods for the quantification of eugenol. Retrieved from [Link]
Sources
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phytojournal.com [phytojournal.com]
Spectroscopic Comparison of Ethyl 2,2-dimethyl-4-oxopentanoate Isomers: A Guide for Structural Elucidation
In advanced drug development and complex organic synthesis, distinguishing between structural isomers is a critical quality control step. Ethyl 2,2-dimethyl-4-oxopentanoate (a
This guide provides an objective, data-driven comparison of these two isomers, focusing on their spectroscopic signatures. By understanding the causality behind their nuclear magnetic resonance (NMR) and infrared (IR) profiles, researchers can confidently identify these compounds and monitor isomeric purity during synthetic scale-up.
Structural Context & Isomeric Classification
The fundamental difference between these isomers lies in the relative position of their carbonyl groups, which dictates their ability to undergo keto-enol tautomerism.
-
The Product: Ethyl 2,2-dimethyl-4-oxopentanoate (
-Keto Ester)[1] In this structure, the ketone and ester carbonyls are separated by an -hybridized gem-dimethyl carbon and a methylene group. The lack of acidic -protons between the two carbonyls completely prevents stable enolization. The molecule exists exclusively in the keto form. -
The Alternative: Ethyl 4,4-dimethyl-3-oxopentanoate (
-Keto Ester)[2] Here, the ketone and ester groups are separated by a single active methylene group. The highly acidic protons on this carbon allow the molecule to undergo keto-enol tautomerism. The resulting enol form is thermodynamically stabilized by an extended -conjugation system and strong intramolecular hydrogen bonding[3].
Spectroscopic Data Comparison
The structural variances between the
Table 1: H NMR Chemical Shift Assignments (400 MHz, CDCl )
| Proton Environment | Ethyl 2,2-dimethyl-4-oxopentanoate ( | Ethyl 4,4-dimethyl-3-oxopentanoate ( |
| Ester -CH | 1.25 ppm (t, 3H, | 1.28 ppm (t, 3H, |
| Ester -O-CH | 4.10 ppm (q, 2H, | 4.20 ppm (q, 2H, |
| Alkyl -CH | 1.20 ppm (s, 6H, gem-dimethyl) | 1.18 ppm (s, 9H, tert-butyl) |
| Ketone -CH | 2.15 ppm (s, 3H) | N/A |
| Methylene -CH | 2.70 ppm (s, 2H) | 3.55 ppm (s, 2H) (Keto form) |
| Enol =CH- | N/A | 5.05 ppm (s, 1H) (Minor tautomer) |
| Enol -OH | N/A | 12.10 ppm (s, 1H) (Minor tautomer) |
Causality Insight: The stark difference in the methylene (-CH
Table 2: FT-IR Vibrational Frequencies (ATR, cm )
| Vibrational Mode | Ethyl 2,2-dimethyl-4-oxopentanoate ( | Ethyl 4,4-dimethyl-3-oxopentanoate ( |
| Ester C=O Stretch | 1735 (Sharp, strong) | 1740 (Keto form) / 1650 (Enol form, conjugated) |
| Ketone C=O Stretch | 1715 (Sharp, strong) | 1710 (Keto form) |
| O-H Stretch | Absent | 3400–3100 (Broad, enol form) |
| C=C Stretch | Absent | 1620 (Enol form) |
Causality Insight: The
Experimental Protocols
To ensure high-fidelity data when distinguishing these isomers, the following methodologies must be strictly adhered to.
Protocol 1: Quantitative H NMR for Isomeric Purity & Tautomeric Equilibria
This protocol is designed to prevent solvent-induced tautomeric shifts and ensure accurate integration of keto/enol ratios.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous CDCl
(stored over 4Å molecular sieves).-
Causality: Trace water in the solvent acts as a proton-exchange catalyst. This accelerates the keto-enol interconversion rate on the NMR timescale, leading to peak broadening and skewed equilibrium calculations[4].
-
-
Instrument Calibration: Set the relaxation delay (
) to 5 seconds and the pulse angle to 30°.-
Causality: The enol -OH proton and the quaternary carbons have significantly longer longitudinal relaxation times (
) than aliphatic protons. A long ensures complete relaxation between pulses, preventing the under-integration of the enol tautomer.
-
-
Self-Validating System Check: Before integrating the analyte peaks, run a preliminary 1D scan to check the water peak at 1.56 ppm. If the water integration exceeds 5% of the expected analyte methylene integration, the solvent is compromised. The system invalidates the run; discard the sample and prepare a new tube using a fresh ampoule of CDCl
. -
Acquisition: Acquire 16 scans. Integrate the isolated methylene peak (2.70 ppm for
-keto; 3.55 ppm for -keto) against the ester -O-CH - quartet (4.10–4.20 ppm) to determine isomeric purity.
Protocol 2: ATR-FTIR for Rapid Structural Verification
-
Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm
resolution).-
Causality: A high resolution of 4 cm
is mandatory because the ester (1735 cm ) and ketone (1715 cm ) carbonyl stretches in the -keto ester are closely spaced. Lower resolutions will artificially merge these peaks into a single broad band.
-
-
Sample Application: Apply 2–3 drops of the neat liquid ester directly onto the crystal, ensuring complete coverage of the sensor area.
-
Self-Validating System Check: Monitor the baseline between 2500 cm
and 2000 cm . If the baseline transmittance drops below 98%, the crystal is either contaminated or the sample film is too thick, causing total internal reflection failure. The system requires the operator to wipe the crystal and reapply a thinner film before data collection can proceed.
Analytical Workflow Diagram
Analytical workflow for the spectroscopic differentiation of C9H16O3 keto ester isomers.
References
-
National Center for Biotechnology Information (NIH). "Ethyl pivaloylacetate | C9H16O3 | CID 86950 - PubChem". PubChem. Available at:[Link][2]
-
Fiveable. "Claisen condensation | Organic Chemistry II Class Notes". Fiveable. Available at: [Link][3]
-
Scribd. "AN52327 Measuring Equilibrium Constant Keto Enol Tautomerism". Scribd. Available at:[Link][4]
Sources
Beyond Relative Response: The Definitive Guide to qNMR for Absolute Purity Assessment
Executive Summary: The Reference Standard Paradox
In pharmaceutical development, we often face a circular problem: How do you determine the purity of a new chemical entity (NCE) when no certified reference standard exists?
For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for purity. However, HPLC is a secondary relative method . It assumes that the extinction coefficient (UV response) of the main peak is identical to that of the impurities. If an impurity absorbs UV light 10x more strongly than your drug, HPLC will grossly underestimate your purity. If it absorbs 10x less, you risk releasing toxic impurities undetected.
Quantitative NMR (qNMR) breaks this dependency.[1] It is a primary ratio method .[1] The resonance signal intensity is directly proportional to the number of nuclei (molar ratio), regardless of chemical structure.[1] This guide details why qNMR is the superior tool for absolute purity assessment and provides the metrologically traceable protocols required to implement it.
Comparative Analysis: qNMR vs. HPLC-UV vs. TGA[2]
To understand where qNMR fits, we must objectively compare it to the alternatives.
Table 1: Performance Matrix of Purity Assessment Techniques
| Feature | qNMR (¹H) | HPLC-UV | TGA / DSC |
| Measurement Principle | Molar Response (Counts nuclei) | Physicochemical (Light absorption/Partitioning) | Thermodynamic (Mass loss/Heat flow) |
| Reference Standard | Universal (Any pure IS works) | Specific (Requires standard of same analyte) | None (Self-referencing) |
| Response Factor | Uniform (1:1 for all protons) | Variable (Depends on chromophores) | N/A |
| Traceability | Direct to SI (via NIST/BIPM SRM) | Indirect (Dependent on ext. std purity) | Indirect |
| Destructive? | No (Sample recoverable) | Yes | Yes |
| Precision (RSD) | Good (< 1.0%) | Excellent (< 0.2%) | Moderate |
| LOD/LOQ | Moderate (mM range) | Excellent (nM range) | Poor |
| Primary Use | Absolute Purity / Potency | Impurity Profiling / trace analysis | Volatiles / Thermal stability |
The "Universal Detector" Advantage
In HPLC, if you synthesize a novel drug, you cannot quantify it accurately without a standard of that exact drug. In qNMR, you can use Maleic Acid (or any certified Internal Standard) to quantify a complex steroid, a peptide, or a simple salt. The proton doesn't care what molecule it belongs to; it only cares about the magnetic field.
The Physics of Accuracy: Establishing Causality
Why do we trust qNMR? The mechanism is grounded in the fundamental physics of spin dynamics.
The Traceability Chain
qNMR allows for Metrological Traceability .[2][3] You are not comparing your sample to a vendor's claim; you are comparing it to the International System of Units (SI) (Mole/Kg).
Figure 1: The unbroken chain of comparison linking a laboratory qNMR result back to the SI definition of the mole.
Experimental Protocol: A Self-Validating System
To achieve precision rivaling HPLC, qNMR requires strict adherence to protocol. The following workflow is compliant with USP <761> and BIPM guidelines.
Phase 1: Sample Preparation (The Critical Error Source)
Note: 90% of qNMR error comes from weighing, not the spectrometer.
-
Balance Selection: Use a microbalance (readability
mg or better). -
Internal Standard (IS) Selection:
-
Must have non-overlapping signals with the analyte.
-
High purity (>99.9%) with a valid certificate.
-
Common IS: Maleic Acid (D2O/DMSO), TCNB (Chloroform), BTMSB (Universal).
-
-
Gravimetry:
-
Weigh approx. 10-20 mg of Analyte (
) directly into the vessel. -
Weigh approx. 10-20 mg of IS (
). -
Crucial: Calculate the molar ratio.[4] Ideally, the integration ratio should be 1:1 to minimize dynamic range errors.
-
Phase 2: Acquisition Parameters (The Physics of Relaxation)
You cannot use standard "quick" NMR settings. You must allow nuclei to fully relax between pulses.
-
Pulse Angle:
(maximizes signal) or (requires less relaxation time, but is preferred for quantitation to maximize S/N). -
Relaxation Delay (
):-
Rule:
(longest in the sample). -
Reasoning: At
, 99.3% of the magnetization returns to equilibrium. Anything less results in integration errors due to saturation. -
Typical Value: 30–60 seconds.
-
-
Spectral Width (
): Broad enough to cover all satellites (typically 20 ppm for ¹H). -
Number of Scans (
): Sufficient to achieve S/N > 150:1 (typically 16, 32, or 64 scans). -
Receiver Gain: Optimized (automatic) but ensure no clipping of the FID.
Phase 3: Processing
-
Zero Filling: At least 64k points (improves digital resolution).
-
Window Function: Exponential multiplication (LB = 0.3 Hz) is standard, but strictly NO magnitude calculation.
-
Phasing: Must be manually corrected (0th and 1st order) to ensure flat baseline.
-
Baseline Correction: Critical. Use a polynomial fit (e.g., Bernstein polynomial) on noise regions only.
-
Integration:
-
Integrate the IS peak (
) and Analyte peak ( ). -
Include ¹³C satellites in the integration range (or decouple them during acquisition).
-
Calculation Formula
Where:
-
: Purity (mass fraction)[3][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Integral area[6]
-
: Number of protons contributing to the signal[7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Molecular weight
- : Mass weighed
Workflow Visualization
Figure 2: Step-by-step qNMR workflow ensuring data integrity and sufficient relaxation times.
Data & Case Study: The "Hidden" Impurity
Scenario: A researcher synthesizes a novel kinase inhibitor.
-
HPLC Result: 99.2% Area (at 254 nm).
-
qNMR Result: 96.5% w/w.
Analysis: The HPLC method failed to detect residual inorganic salts (invisible to UV) and a synthetic intermediate with a very low extinction coefficient at 254 nm. The qNMR, detecting all protons and mass, revealed the true potency of the material.
Experimental Data Summary:
| Parameter | HPLC-UV Method | qNMR Method |
| Sample Mass | 1.0 mg (diluted) | 15.42 mg |
| Reference | None (Area %) | TraceCERT® Maleic Acid |
| Acquisition Time | 20 min | 12 min (d1=30s, NS=16) |
| Calculated Purity | 99.2% (Overestimated) | 96.5% ± 0.4% (Absolute) |
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Available at: [Link]
-
Holzgrabe, U., et al. (2005).[8][9] Quantitative NMR spectroscopy — Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Pauli, G.F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 2. Keyword for Reliability of Analysis Results: Traceability | Applications Notes | JEOL Ltd. [jeol.com]
- 3. bipm.org [bipm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bipm.org [bipm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Modernizing Quality Control: A Comparative Guide to HPLC and UHPLC Cross-Validation
As a Senior Application Scientist, I frequently oversee the modernization of Quality Control (QC) laboratories. One of the most critical transitions in pharmaceutical drug development is migrating legacy analytical methods to modern platforms. Specifically, upgrading from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) for Active Pharmaceutical Ingredient (API) impurity profiling.
While the benefits of UHPLC—higher throughput, superior resolution, and reduced solvent waste—are universally acknowledged, this transition is not a simple "plug-and-play" exercise. It requires rigorous cross-validation to ensure the new method is statistically equivalent or superior to the compendial standard.
This guide objectively compares HPLC and UHPLC performance, explains the physical causality behind method transfer, and provides a self-validating experimental protocol grounded in authoritative regulatory frameworks.
Regulatory Grounding & Mechanistic Causality
The Regulatory Imperative
When an analytical method is modified or transferred to a new technology platform, regulatory agencies require documented evidence that the new procedure is fit for its intended purpose. The dictates that a validation study must provide sufficient evidence of method reliability across its lifecycle[1]. Similarly, the United States Pharmacopeia outlines specific validation requirements for compendial procedures in[2]. Cross-validation ensures that historical release data generated by HPLC remains directly comparable to future data generated by UHPLC[3].
The Physics of Method Transfer (Causality)
Why does moving to UHPLC require such rigorous re-validation? The causality is rooted in chromatographic fluid dynamics, specifically the van Deemter equation.
By reducing the stationary phase particle size from
Figure 1: Mechanistic causality driving the need for rigorous UHPLC cross-validation.
Comparative Analysis: HPLC vs. UHPLC
Before executing the validation protocol, we must mathematically scale the method. Table 1 summarizes the theoretical and practical parameter shifts when translating a standard API assay from HPLC to UHPLC.
Table 1: Method Parameters and Causal Impacts
| Parameter | Traditional HPLC | Modern UHPLC | Causality / Impact |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm | Reduced internal diameter minimizes radial dispersion. |
| Particle Size | Smaller particles reduce mass transfer resistance. | ||
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Scaled down geometrically to maintain linear velocity. |
| Injection Volume | 20 µL | 2 µL | Prevents column overloading and extra-column band broadening. |
| System Backpressure | ~150 bar | ~850 bar | Requires specialized pumps; alters frictional heating. |
| Total Run Time | 30 minutes | 5 minutes | 6x increase in sample throughput. |
| Solvent Consumption | 30 mL/run | 2 mL/run | 93% reduction in mobile phase waste. |
Experimental Protocol: Self-Validating Cross-Validation Workflow
A robust analytical protocol must be a self-validating system —meaning it incorporates internal controls that continuously verify its own integrity before and during execution.
Figure 2: Step-by-step cross-validation lifecycle from ATP definition to QC approval.
Step-by-Step Methodology
Step 1: Geometric Scaling
-
Action: Calculate the new UHPLC flow rate and injection volume using geometric scaling formulas to maintain the exact gradient profile and linear velocity of the HPLC method.
-
Causality: Failing to scale the injection volume relative to the column volume will result in severe band broadening, negating the efficiency gains of the sub-2
particles.
Step 2: System Suitability Testing (SST) - The Self-Validating Gate
-
Action: Inject a standard resolution mixture containing the API and its most closely eluting impurity (the "critical pair").
-
Self-Validation: The sequence is programmed to automatically halt if the critical pair resolution (
) drops below 2.0, the tailing factor ( ) exceeds 1.5, or the peak area %RSD for six replicate injections exceeds 2.0%. This ensures no invalid data is generated.
Step 3: Specificity and Forced Degradation
-
Action: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3%
), and thermal ( ) stress. Analyze the stressed samples using the UHPLC method with a Photodiode Array (PDA) detector. -
Causality: Because UHPLC alters the frictional heating profile, we must prove that thermal degradation artifacts do not co-elute with the API peak. PDA peak purity angles must be less than the purity threshold for all peaks.
Step 4: Precision and Accuracy (Recovery)
-
Action: Prepare API samples spiked with known impurities at 50%, 100%, and 150% of the target specification limit. Perform three replicate injections per level across two different days, using two different analysts.
-
Causality: This evaluates both the accuracy (closeness to the true value) and the intermediate precision (ruggedness against environmental and operator variables) of the new method.
Step 5: Statistical Equivalence Testing
-
Action: Compile the quantitative data from both the legacy HPLC and the new UHPLC methods. Perform an F-test to compare the variances. If
, perform a two-sample t-test (95% confidence interval) to confirm there is no statistically significant difference in the mean assay values.
Quantitative Data: Cross-Validation Results
The following table summarizes the experimental data obtained from cross-validating the legacy HPLC method against the newly scaled UHPLC method for a standard API impurity profile.
Table 2: Cross-Validation Results Summary
| Validation Parameter | Acceptance Criteria (ICH Q2) | Legacy HPLC Result | Modern UHPLC Result | Status |
| Specificity (Resolution) | Superior | |||
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% ± 0.8% | 100.2% ± 0.4% | Equivalent |
| Precision (Repeatability) | %RSD | 1.2% | 0.6% | Superior |
| Limit of Quantitation | 0.05% area | 0.01% area | Superior | |
| Linearity ( | 0.9992 | 0.9998 | Equivalent | |
| Robustness | Pass SST under varied conditions | Passed | Passed | Equivalent |
Data Interpretation:
The experimental data clearly demonstrates that the UHPLC method is not only statistically equivalent to the legacy HPLC method in terms of accuracy and linearity, but it is objectively superior in specificity, precision, and sensitivity (LOQ). The increased resolution (
References
-
Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link][1]
Sources
Comparative Guide: Enzymatic vs. Chemical Synthesis of Chiral Esters
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals Subject: Kinetic Resolution of Secondary Alcohols (Model Substrate: 1-Phenylethanol)
Executive Summary
The synthesis of chiral esters—critical intermediates for APIs like ibuprofen, naproxen, and pyrethroids—relies heavily on the kinetic resolution (KR) of racemic alcohols. This guide compares the two dominant methodologies: Biocatalysis (Lipase-mediated) and Organocatalysis (Planar-Chiral DMAP) .
-
The Verdict: Biocatalysis remains the industrial gold standard for "typical" substrates due to superior enantioselectivity (
) and green metrics. However, Chemical Synthesis (specifically planar-chiral nucleophilic catalysis) is the necessary alternative for sterically demanding substrates that do not fit the enzymatic binding pocket, offering faster reaction kinetics at the cost of lower selectivity ( ) and stricter moisture control.
Mechanistic Deep Dive: The "Black Box" Revealed
To optimize these reactions, one must understand the divergent activation modes. Both methods utilize a "Ping-Pong Bi-Bi" mechanism (or similar nucleophilic substitution), but the source of chirality differs fundamentally.
Enzymatic Mechanism (Serine Hydrolase)
Lipases (e.g., Candida antarctica Lipase B, CAL-B) utilize a catalytic triad (Ser-His-Asp).
-
Acylation: The serine residue attacks the acyl donor (e.g., vinyl acetate), forming a covalent Acyl-Enzyme Intermediate .
-
Chiral Recognition: The chiral alcohol enters the active site. The "fast-reacting" enantiomer fits into the stereospecific pocket, attacking the acyl-enzyme to release the chiral ester. The "slow-reacting" enantiomer is sterically rejected.
Chemical Mechanism (Nucleophilic Catalysis)
Planar-chiral DMAP derivatives (e.g., Fu’s Catalyst) act as nucleophiles.
-
Activation: The pyridine nitrogen attacks the anhydride, forming a chiral
-Acylpyridinium Ion . -
Chiral Environment: The planar-chiral ferrocene or fused ring system creates a steric wall, blocking one face of the acylpyridinium species. This forces the incoming alcohol to approach from a specific trajectory, kinetically favoring one enantiomer.
Figure 1: Mechanistic comparison of the Acyl-Enzyme intermediate (Biocatalysis) vs. the N-Acylpyridinium ion (Chemical Catalysis).
Comparative Performance Analysis
The following data compares the kinetic resolution of 1-phenylethanol (a standard benchmark substrate) using immobilized CAL-B versus a Planar-Chiral DMAP derivative.
| Metric | Biocatalysis (CAL-B) | Chemical (Chiral DMAP) | Analysis |
| Selectivity ( | Enzymes offer near-perfect discrimination for simple secondary alcohols. | ||
| Enantiomeric Excess ( | > 99% | 90 - 95% | Chemical methods often require recrystallization to reach >99%. |
| Reaction Time | 4 - 24 Hours | 1 - 5 Hours | Chemical catalysis is kinetically faster but less selective. |
| Temperature | 20°C - 40°C | 0°C - 25°C | Both operate under mild temperatures. |
| Solvent Tolerance | High (Hexane, Toluene, MTBE) | Moderate (DCM, | Enzymes can also run solvent-free (neat). |
| Moisture Sensitivity | Low (Requires | High (Strictly Anhydrous) | Water kills the acyl-pyridinium intermediate in chemical synthesis. |
| Scalability | Excellent (Immobilized/Reused) | Good (Catalyst Recovery Harder) | Immobilized enzymes are easily filtered; homogeneous chemical catalysts require chromatography. |
Detailed Experimental Protocols
Protocol A: Biocatalytic Kinetic Resolution
System: Candida antarctica Lipase B (Novozym 435) with Vinyl Acetate.[1] Objective: Synthesis of (R)-1-phenylethyl acetate.
-
Preparation: In a 25 mL round-bottom flask, dissolve racemic 1-phenylethanol (1.22 g, 10 mmol) in n-hexane (10 mL).
-
Note: Toluene or MTBE can be substituted if substrate solubility is an issue.
-
-
Acyl Donor Addition: Add vinyl acetate (2.7 mL, 30 mmol, 3 eq).
-
Why Vinyl Acetate? It makes the reaction irreversible. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.
-
-
Catalyst Addition: Add Novozym 435 (immobilized CAL-B, 60 mg, ~5% w/w relative to substrate).
-
Incubation: Stir at 200 rpm at 30°C for 6–8 hours.
-
Monitoring: Monitor via Chiral GC/HPLC. Stop when conversion reaches exactly 50% (theoretical maximum).
-
-
Workup: Filter off the immobilized enzyme (can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the (R)-ester from the (S)-alcohol via flash column chromatography (Silica gel, Hexane:EtOAc 90:10).
Protocol B: Organocatalytic Kinetic Resolution
System: Planar-Chiral DMAP (e.g., (-)-Fu’s Catalyst) with Acetic Anhydride. Objective: Synthesis of (R)-1-phenylethyl acetate.
-
Preparation (Anhydrous): Flame-dry a 25 mL flask under Argon. Dissolve racemic 1-phenylethanol (1.22 g, 10 mmol) in anhydrous DCM (10 mL).
-
Base & Catalyst: Add Triethylamine (
, 0.8 mL, 0.6 eq) and the Planar-Chiral DMAP Catalyst (1–2 mol%).-
Note:
regenerates the active catalyst by deprotonating the intermediate.
-
-
Acyl Donor Addition: Cool to 0°C . Add Acetic Anhydride (
, 0.6 eq, 0.56 mL) dropwise.-
Why 0.6 eq? You only want to acylate 50% of the mixture. Using a slight excess over 0.5 ensures the fast enantiomer is fully consumed.
-
-
Reaction: Stir at 0°C for 2–4 hours.
-
Quench: Add a few drops of MeOH to consume excess anhydride, then wash with saturated
and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Figure 2: Workflow comparison showing the simplicity of enzyme recycling vs. the aqueous workup required for chemical synthesis.
Strategic Recommendations
| Scenario | Recommended Method | Rationale |
| Standard Secondary Alcohols | Biocatalysis | Unbeatable selectivity ( |
| Bulky/Tertiary Alcohols | Chemical | Enzymes often fail when the substrate is too sterically hindered to fit the active site. Planar-chiral catalysts are more tunable. |
| Large Scale (Kg/Ton) | Biocatalysis | Novozym 435 can be reused 10+ cycles, drastically reducing Cost of Goods (COGS). |
| Novel/Unnatural Substrates | Chemical | If no specific lipase exists, chemical catalyst screening is often faster than protein engineering. |
References
-
Anderson, E. M., et al. (1998). "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation, 16(3), 181-204.
-
Ruble, J. C., & Fu, G. C. (1998).[2] "Enantioselective oxidation and acylation using planar-chiral DMAP derivatives." Journal of Organic Chemistry, 63(9), 3154-3155.
-
Ghanem, A. (2007).[3] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1723-1747.
-
Vamisetti, V. D., et al. (2023). "Lipase-Mediated Strategies for the Preparation of Enantiomeric Derivatives." MDPI, 11(9), 1234.
-
Tao, B., et al. (1999). "Non-enzymatic kinetic resolution of secondary alcohols." Journal of the American Chemical Society, 121(21), 5091-5092.
Sources
A Comparative Guide to the Reactivity of β-Keto Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, β-keto esters stand out as remarkably versatile building blocks. Their unique structural motif, featuring a ketone and an ester group separated by a methylene unit, provides a rich platform for a diverse array of chemical transformations. The reactivity of these compounds is primarily governed by the acidity of the α-hydrogens and the susceptibility of the carbonyl groups to nucleophilic attack. However, not all β-keto esters are created equal. The nature of the ester's alkyl group—typically methyl, ethyl, or tert-butyl—can profoundly influence the molecule's reactivity, impacting reaction rates, yields, and even mechanistic pathways.
This guide provides an in-depth comparison of the reactivity of three commonly used β-keto esters: methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate. By synthesizing technical data with mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.
The Heart of Reactivity: Acidity and Enolate Formation
The cornerstone of β-keto ester reactivity lies in the pronounced acidity of the α-hydrogens situated between the two carbonyl groups.[1] Deprotonation at this position by a suitable base generates a resonance-stabilized enolate ion, a potent nucleophile that is central to many of the synthetic applications of these compounds.[2] The stability of this enolate, and thus the ease of its formation, is a key determinant of the β-keto ester's reactivity.
The acidity of the α-hydrogens, quantified by the pKa value, is a critical parameter. While the pKa values for methyl and ethyl acetoacetate are quite similar, indicating comparable ease of enolate formation, the steric and electronic properties of the ester group play a more nuanced role in the subsequent reactions of the enolate.
Key Acidity Data:
| β-Keto Ester | pKa (in water) | pKa (in DMSO) |
| Methyl Acetoacetate | ~10.67 (Predicted)[3][4] | - |
| Ethyl Acetoacetate | ~10.68[5][6] | ~14.2[5] |
| tert-Butyl Acetoacetate | Not readily available | - |
The similarity in the pKa values of methyl and ethyl acetoacetate suggests that for reactions primarily driven by the concentration of the enolate in equilibrium, the choice between these two esters may have a minor impact. However, as we will explore, the steric bulk of the ester group can significantly influence the kinetics of subsequent steps.
Caption: General equilibrium of β-keto ester deprotonation to form a resonance-stabilized enolate.
Benchmarking Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will examine the relative performance of methyl, ethyl, and tert-butyl acetoacetate in several fundamental and widely used organic reactions.
The Claisen Condensation: A Classic C-C Bond Formation
The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, involving the self-condensation of two ester molecules in the presence of a strong base.[7][8] The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule.[7]
While direct kinetic comparisons of methyl, ethyl, and tert-butyl acetoacetate in Claisen-type reactions are not extensively documented in a single study, the general principles of steric hindrance apply. The bulkier the ester group, the more sterically hindered the transition state for nucleophilic attack, which can lead to slower reaction rates. Therefore, one would generally expect the reactivity to follow the trend:
Methyl Acetoacetate > Ethyl Acetoacetate > tert-Butyl Acetoacetate
However, the choice of base and reaction conditions can significantly influence the outcome. For mixed Claisen condensations, where one ester is non-enolizable, these steric factors become even more critical in directing the desired reaction pathway.[2]
The Biginelli and Hantzsch Reactions: Multicomponent Routes to Heterocycles
The Biginelli and Hantzsch reactions are powerful multicomponent reactions for the synthesis of dihydropyrimidinones and dihydropyridines, respectively, both of which are important scaffolds in medicinal chemistry.[9][10] β-Keto esters are essential components in both of these transformations.
In the Biginelli reaction , an aldehyde, a β-keto ester, and urea or thiourea condense under acidic conditions.[10] While ethyl acetoacetate is the most commonly cited β-keto ester for this reaction, other alkyl acetoacetates are also used.[11] Studies have shown that high yields can be obtained with ethyl acetoacetate under various catalytic systems.[1] Although comprehensive comparative studies are scarce, the choice of the β-keto ester can influence the reaction yield and time.[12]
The Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[9] Both methyl and ethyl acetoacetate are frequently employed.[6] The selection of the ester can affect the overall yield of the dihydropyridine product.
For both reactions, the general trend in reactivity influenced by steric hindrance of the ester group is expected to play a role, with less hindered esters potentially leading to faster reactions or higher yields under certain conditions.
Caption: Schematic representation of the Biginelli and Hantzsch multicomponent reactions.
Acetoacetylation Reactions: The Surprising Role of Steric Hindrance
Acetoacetylation, the introduction of an acetoacetyl group onto a nucleophile, is a common transformation where β-keto esters serve as the acylating agent. Common nucleophiles include alcohols and amines. Counterintuitively, in the context of acetoacetylation, tert-butyl acetoacetate has been reported to be significantly more reactive than its methyl and ethyl counterparts, with reaction rates being 15 to 20 times faster .[1][13]
This enhanced reactivity is attributed to a different reaction mechanism. While transesterification with methyl or ethyl acetoacetate typically proceeds through a tetrahedral intermediate, the reaction with tert-butyl acetoacetate is proposed to involve the formation of a highly reactive acyl-ketene intermediate. The steric bulk of the tert-butyl group facilitates the elimination of tert-butanol, leading to the formation of this transient but highly electrophilic species.
Caption: Contrasting mechanisms for acetoacetylation with tert-butyl acetoacetate versus methyl/ethyl acetoacetate.
This unique reactivity profile makes tert-butyl acetoacetate a superior choice for the acetoacetylation of sensitive substrates or when faster reaction times are desired.
Experimental Protocols
To provide a tangible framework for comparison, the following are generalized, step-by-step methodologies for conducting a comparative study on the reactivity of different β-keto esters in a Claisen condensation and a Biginelli reaction.
Experimental Protocol 1: Comparative Claisen Condensation
Objective: To compare the reaction time and yield of the self-condensation of methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate.
Materials:
-
Methyl acetoacetate
-
Ethyl acetoacetate
-
tert-Butyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Set up three separate, identical reaction flasks equipped with reflux condensers and magnetic stirrers, under an inert atmosphere (e.g., nitrogen or argon).
-
In each flask, dissolve sodium ethoxide (1 equivalent) in anhydrous ethanol.
-
To each flask, add the respective β-keto ester (2 equivalents): methyl acetoacetate to the first, ethyl acetoacetate to the second, and tert-butyl acetoacetate to the third.
-
Heat the reaction mixtures to reflux.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes).
-
Record the time required for the consumption of the starting material in each reaction.
-
Upon completion, cool the reaction mixtures to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Determine the yield of the purified β-keto ester product for each reaction.
Experimental Protocol 2: Comparative Biginelli Reaction
Objective: To compare the yield of the Biginelli reaction using methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate.
Materials:
-
Benzaldehyde
-
Urea
-
Methyl acetoacetate
-
Ethyl acetoacetate
-
tert-Butyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Set up three separate, identical reaction flasks.
-
In each flask, combine benzaldehyde (1 equivalent), urea (1.5 equivalents), and the respective β-keto ester (1 equivalent): methyl acetoacetate in the first, ethyl acetoacetate in the second, and tert-butyl acetoacetate in the third.
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid to each flask.
-
Heat the reaction mixtures to reflux for a fixed period (e.g., 4 hours).
-
After the reflux period, cool the reaction mixtures to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Dry the solid product and determine the yield for each reaction.
-
The purity of the products can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).
Summary of Reactivity and Recommendations
The choice of β-keto ester in a synthetic protocol is not arbitrary and can have significant consequences for the reaction's efficiency and outcome. This guide provides a framework for understanding and predicting the relative reactivity of methyl, ethyl, and tert-butyl acetoacetate.
Comparative Reactivity Summary Table:
| Reaction Type | Expected Reactivity Trend | Key Influencing Factors |
| Enolate Formation (Acidity) | Methyl ≈ Ethyl > tert-Butyl (slight) | Electronic effects of the alkyl group are minimal; steric hindrance may slightly disfavor deprotonation for tert-butyl. |
| Claisen Condensation | Methyl > Ethyl > tert-Butyl | Steric hindrance in the transition state of nucleophilic attack. |
| Biginelli & Hantzsch Reactions | Methyl ≈ Ethyl > tert-Butyl | Steric hindrance can affect reaction rates and yields. |
| Acetoacetylation | tert-Butyl >> Methyl ≈ Ethyl | Change in reaction mechanism to a highly reactive acyl-ketene intermediate for tert-butyl acetoacetate.[1][13] |
Recommendations for Researchers:
-
For reactions where enolate formation is the rate-determining step and steric hindrance in subsequent steps is not a major concern, methyl and ethyl acetoacetate are often interchangeable, with practical considerations such as cost and availability guiding the choice.
-
In reactions where the enolate attacks a sterically demanding electrophile, the less hindered methyl acetoacetate may offer a slight advantage.
-
For acetoacetylation reactions, particularly with less reactive nucleophiles or when rapid reaction rates are desired, tert-butyl acetoacetate is the reagent of choice due to its unique and highly efficient reaction mechanism.
By carefully considering the interplay of electronic and steric effects, and being aware of potential changes in reaction mechanisms, researchers can harness the full synthetic potential of this versatile class of compounds.
References
- The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. PubMed, 31965933.
- The Hantzsch pyrrole synthesis. Canadian Science Publishing.
- Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection.
- Keto-Enol Tautomerism. Chem Lab.
- A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
- Biginelli reaction – Knowledge and References. Taylor & Francis.
- The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, 60(12), 3890-3896.
- An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer.
- Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed, 10602701.
- A Comparative Guide to the Reactivity of Phenyl Acetoacetate and Methyl Acetoacet
- Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Chemistry Learner.
- An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacet
- “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. PMC.
- ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE.
- Keto Enol Tautomeriz
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers.
- Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutano
- tert-Butyl acet
- Methyl acetoacet
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. PubMed.
- Bordwell pKa Table.
- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Active Methylene Compounds. Shivaji College.
- Claisen condens
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-dimethyl-4-oxopentanoate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel, the integrity of research, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,2-dimethyl-4-oxopentanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with stringent regulatory standards.
Hazard Assessment and Characterization
Before handling any chemical for disposal, a thorough understanding of its potential hazards is critical. Ethyl 2,2-dimethyl-4-oxopentanoate, while not having a universally established hazard profile, belongs to the family of beta-keto esters. Based on its chemical structure and data from similar ester compounds, we can infer the following potential hazards.
| Hazard Category | Description | Rationale & Precautions |
| Flammability | Likely a combustible or flammable liquid.[1][2] | Esters, especially with relatively low molecular weights, are often flammable. Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Store in a flammables cabinet if possible.[5][6] |
| Skin & Eye Irritation | Potential to cause skin and eye irritation upon contact.[7] | Similar ester compounds are classified as skin and eye irritants.[7] Always wear appropriate gloves and safety glasses.[8] |
| Inhalation Hazard | May cause respiratory irritation or other effects like drowsiness or dizziness if vapors are inhaled.[1][7] | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[4][7] |
| Incompatibility | Reactive with strong oxidizing agents, strong acids, and strong bases.[7][9] | Mixing with incompatible materials can lead to vigorous, heat-generating, or even explosive reactions.[10] Segregation is crucial. |
Core Disposal Principle: Hazardous Waste Collection
The single most important principle for the disposal of Ethyl 2,2-dimethyl-4-oxopentanoate is that it must be managed as hazardous chemical waste.
-
DO NOT dispose of Ethyl 2,2-dimethyl-4-oxopentanoate down the sink.[4][11] Drain disposal of bulk organic solvents is generally not permitted by the EPA and can harm aquatic ecosystems and wastewater treatment infrastructure.[12][13]
-
DO NOT dispose of this chemical in the regular trash, even if absorbed onto a solid material.[4]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[11]
The only acceptable method is collection for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][14]
Step-by-Step Disposal Protocol
This protocol outlines the cradle-to-grave management of Ethyl 2,2-dimethyl-4-oxopentanoate waste within the laboratory.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[7][8]
-
Lab Coat: A standard laboratory coat protects your skin and clothing from splashes.[7]
Step 2: Select a Suitable Waste Container The integrity of the waste container is fundamental to safe storage.
-
Compatibility: The container must be made of a material compatible with organic esters, such as glass or a suitable high-density polyethylene (HDPE). The original product container is often the best choice.[4][11]
-
Condition: The container must be in good condition, free from cracks or leaks, with a tightly fitting screw cap.[4][11]
-
Capacity: Do not overfill the waste container. A general rule is to fill it to no more than 75-80% capacity to allow for vapor expansion.[4][6]
Step 3: Correctly Label the Waste Container Proper labeling is an EPA regulatory requirement and is crucial for safety and compliance.[5][12]
-
Required Wording: The label must clearly state the words "Hazardous Waste ".[5]
-
Contents: List the full chemical name: "Ethyl 2,2-dimethyl-4-oxopentanoate ". If it is part of a mixture, list all components with their approximate percentages.[4]
-
Hazard Indication: The label must indicate the associated hazards. This can be done using GHS pictograms (e.g., for flammability and irritant) or another standard convention.[5][12]
Step 4: Segregate and Collect Waste Proper segregation prevents dangerous chemical reactions.
-
Compatibility: Collect this ester waste in a container designated for non-halogenated organic solvents.
-
DO NOT MIX with incompatible waste streams, such as:
Step 5: Store Waste in a Satellite Accumulation Area (SAA) An SAA is a designated laboratory area for the short-term storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of the personnel generating the waste. It should be within the line of sight of the process.[5][12]
-
Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste.[5][11]
-
Safety: Keep waste containers securely capped at all times, except when adding waste.[6] If the waste is flammable, it should be stored in a designated flammables cabinet.[5]
Step 6: Arrange for Final Disposal Once the waste container is nearing capacity or has been in storage for an extended period, arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department or equivalent safety office.[11] They are trained professionals who will manage the transport to a Central Accumulation Area (CAA) and subsequent disposal by a licensed contractor.[5]
-
Time Limits: While accumulation start dates are typically applied once waste is moved to a CAA, be aware that academic labs operating under Subpart K regulations must have waste removed from the laboratory every twelve months.[5][15]
Handling Spills and Empty Containers
Spills: For small spills, absorb the material with a non-combustible absorbent like vermiculite, dry sand, or earth.[7][14] Do not use combustible materials like paper towels. Collect the absorbent material and contaminated debris in a sealed, properly labeled container and manage it as hazardous waste.[14] For large spills, evacuate the area and contact your institution's emergency response team.
Empty Containers: Empty containers that held Ethyl 2,2-dimethyl-4-oxopentanoate are also considered hazardous waste as they retain chemical residues.[14] They must be disposed of through the same hazardous waste stream. Do not rinse them into the sink or discard them in the regular trash.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2,2-dimethyl-4-oxopentanoate.
Caption: Logical workflow for the safe and compliant disposal of Ethyl 2,2-dimethyl-4-oxopentanoate.
References
-
DanTheLabSafetyMan. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Available at: [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]
-
Thermo Fisher Scientific. (2012, April 16). Ethyl oxalyl chloride SAFETY DATA SHEET. Available at: [Link]
-
SDS US. (2020, July 21). Safety Data Sheet. Available at: [Link]
-
Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Available at: [Link]
-
University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Available at: [Link]
-
CP Lab Safety. (n.d.). Esters Waste Compatibility. Available at: [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]
-
SDS US. (2020, July 21). STEAMATE PAS8040 Safety Data Sheet*. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2,2-dimethyl-3-oxopentanoate. National Center for Biotechnology Information. Available at: [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 2,2-dimethyl-4-oxopentanoate
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides essential, immediate safety and logistical information for handling Ethyl 2,2-dimethyl-4-oxopentanoate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical confidently and safely, ensuring both personal well-being and the integrity of your research.
Understanding the Risks: Hazard Identification
Ethyl 2,2-dimethyl-4-oxopentanoate is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A) : Can cause serious irritation if it comes into contact with the eyes.[1]
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation if inhaled.[1]
It is a colorless liquid with an acrylic-like odor.[2] Understanding these hazards is the first step in implementing effective safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with Ethyl 2,2-dimethyl-4-oxopentanoate. The following table summarizes the recommended PPE for handling this chemical.
| Body Part | Recommended Protection | Rationale |
| Hands | Impervious chemical-resistant gloves (e.g., Butyl rubber). Avoid natural rubber gloves. | To prevent skin contact and subsequent irritation.[2][3] |
| Eyes/Face | Safety goggles with side-shields or a face shield. | To protect against splashes that could cause serious eye irritation.[4][5] |
| Body | A lab coat or impervious clothing. | To protect against accidental spills and contamination of personal clothing.[5][6] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or for significant exposure, use an approved respirator. | To prevent inhalation of vapors that can cause respiratory tract irritation.[2][6] |
Always inspect your PPE for any signs of damage before use and ensure it is stored correctly.
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ethyl 2,2-dimethyl-4-oxopentanoate is essential for maintaining a safe laboratory environment.
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[2][4]
-
Container Integrity : Keep the container tightly closed when not in use.[4][7]
-
Ventilation : Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of vapors.[5][8]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[1][6] Do not taste or swallow the substance.[2]
-
Hygiene : Wash your hands thoroughly with soap and water after handling the chemical. Do not eat, drink, or smoke in the laboratory.[5]
-
Clothing Contamination : If clothing becomes contaminated, remove it immediately and wash it before reuse.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Caption: Workflow for responding to a chemical spill.
For a small spill, you can handle it internally by following these steps:
-
Containment : Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[8]
-
Cleanup : Wipe up the spill with an absorbent material and place it into a suitable, closed container for disposal.[8]
-
Decontamination : Clean the surface thoroughly to remove any residual contamination.[8]
For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][9]
-
If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[4][10]
Disposal Plan
All waste materials, including contaminated absorbents and disposable PPE, must be disposed of in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[5][8] Collect all waste in a properly labeled, sealed container and arrange for disposal through your institution's environmental health and safety office.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution-specific safety protocols and the most current Safety Data Sheet (SDS) for Ethyl 2,2-dimethyl-4-oxopentanoate before commencing any work.
References
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. buyat.ppg.com [buyat.ppg.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
